N-Vanillyloctanamide
Description
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide has been reported in Capsicum annuum with data available.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
58493-47-3 |
|---|---|
Formule moléculaire |
C16H25NO3 |
Poids moléculaire |
279.37 g/mol |
Nom IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
InChI |
InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19) |
Clé InChI |
JYZDUDMWJFJCON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Autres numéros CAS |
58493-47-3 |
Synonymes |
N-VANILLYLOCTANAMIDE |
Origine du produit |
United States |
Foundational & Exploratory
N-Vanillyloctanamide's Mechanism of Action on TRPV1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel, is a critical molecular integrator of noxious stimuli, including heat, protons, and a variety of endogenous and exogenous chemical ligands. Its activation on sensory neurons is a key event in the generation of pain and neurogenic inflammation. Among the synthetic agonists of TRPV1, N-Vanillyloctanamide stands out as a structural analog of capsaicin, the pungent component of chili peppers. Understanding its precise mechanism of action is paramount for the development of novel analgesics and therapeutic agents targeting TRPV1. This technical guide provides an in-depth exploration of the molecular interactions and downstream signaling cascades initiated by this compound upon binding to the TRPV1 receptor.
Data Presentation: Quantitative Analysis of Vanilloid Agonist Activity on TRPV1
Table 1: Agonist Potency (EC50) on TRPV1
| Agonist | Cell Type | Assay Type | EC50 | Reference |
| Capsaicin | Rat DRG Neurons | Calcium Imaging | ~200 nM | [1] |
| Capsaicin | HEK293-hTRPV1 | Whole-Cell Patch Clamp | 7.59 ± 6.15 nM | [2] |
| Resiniferatoxin (RTX) | Sensory Neurons | Calcium Imaging | Lower than Capsaicin | [3] |
| N-Arachidonoyl dopamine (NADA) | HEK293-hTRPV1 | Functional Assay | Equi-potent to Capsaicin | [4] |
| Anandamide (AEA) | HEK293-hTRPV1 | Whole-Cell Patch Clamp | 30-50% efficacy of Capsaicin | [5] |
| Vanillin | CHO-rTRPV1 | Electrophysiology | Weak Agonist | [6] |
Table 2: Binding Affinity (Ki) and Desensitization (IC50) for TRPV1
| Ligand | Parameter | Cell Type | Assay Type | Value | Reference |
| Anandamide (AEA) | Ki | Recombinant Cells | Radioligand Displacement | ~2 µM | [5] |
| Capsazepine | IC50 (Antagonist) | HEK293-TRPV1 | Whole-Cell Patch Clamp | 30.7 ± 7.77 nM | [7] |
| AG1529 (Antagonist) | IC50 | HEK293-hTRPV1 | Electrophysiology | 0.92 µM | [8] |
Core Mechanism of Action: Binding, Activation, and Desensitization
The interaction of this compound with TRPV1 is presumed to follow the canonical mechanism established for capsaicin and other vanilloid agonists. This involves a direct binding event that triggers a conformational change in the channel, leading to its opening and subsequent desensitization.
Binding and Channel Gating
This compound, possessing a vanillyl head group and a hydrophobic acyl chain, is thought to bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding site is formed by residues from the transmembrane domains S3 and S4, and the S4-S5 linker of one subunit, as well as the pore domain of an adjacent subunit. The binding of the agonist induces a conformational change that is transmitted to the channel gate, located at the intracellular end of the pore, leading to its opening. This allows for the influx of cations, primarily Ca2+ and Na+, down their electrochemical gradients.[9]
Ion Permeation and Depolarization
The opening of the TRPV1 channel results in a rapid influx of cations. The channel is highly permeable to Ca2+, which acts as a crucial second messenger in downstream signaling.[10] The influx of positive ions leads to depolarization of the neuronal membrane. If this depolarization reaches the threshold, it will trigger the firing of action potentials, propagating the nociceptive signal to the central nervous system.
Desensitization: A Two-Phased Process
A hallmark of TRPV1 activation by agonists is the subsequent desensitization, a process that underlies the analgesic properties of topical capsaicin. This phenomenon occurs in two phases:
-
Acute Desensitization: This rapid, Ca2+-dependent process is initiated by the influx of calcium through the activated TRPV1 channel. Elevated intracellular Ca2+ leads to the binding of calmodulin to the C-terminus of TRPV1, which promotes a conformational change that favors a closed or non-conductive state.[11]
-
Tachyphylaxis and Prolonged Desensitization: With sustained or repeated agonist application, a more profound and longer-lasting desensitization occurs. This involves the dephosphorylation of the TRPV1 channel by the Ca2+-dependent phosphatase, calcineurin.[12] This dephosphorylation counteracts the sensitizing effects of kinases and can lead to the internalization of the receptor from the cell surface.[13]
Downstream Signaling Pathways
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca2+. These pathways not only propagate the initial signal but also modulate the sensitivity of the TRPV1 channel itself.
Protein Kinase C (PKC) and Protein Kinase A (PKA) Mediated Sensitization
Both PKC and PKA are key kinases that can phosphorylate TRPV1, leading to its sensitization.[12][14] Inflammatory mediators often act through G-protein coupled receptors that activate phospholipase C (PLC), leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). DAG activates PKC, which can then phosphorylate serine and threonine residues on TRPV1, increasing its sensitivity to agonists and heat.[15][16] Similarly, activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP) levels activate PKA, which also phosphorylates TRPV1, leading to its sensitization.[8][17] This sensitization manifests as a lower threshold for activation and an enhanced response to stimuli.
Calcineurin-NFAT Pathway
The sustained increase in intracellular Ca2+ following TRPV1 activation can activate the Ca2+-calmodulin-dependent phosphatase, calcineurin.[11] Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[18][19] Dephosphorylated NFAT translocates to the nucleus, where it can regulate the expression of various genes, including those involved in inflammatory responses.[20][21] This pathway provides a link between TRPV1 activation and longer-term changes in cellular function.
Mandatory Visualizations
Signaling Pathway of this compound on TRPV1
Caption: this compound activates TRPV1, leading to cation influx and downstream signaling.
Experimental Workflow for Assessing this compound Activity
References
- 1. researchgate.net [researchgate.net]
- 2. sophion.co.jp [sophion.co.jp]
- 3. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. sophion.com [sophion.com]
- 8. Modulation of transient receptor vanilloid 1 activity by transient receptor potential ankyrin 1 [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding TRPV1 activation by ligands: Insights from the binding modes of capsaicin and resiniferatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protein kinase C activation potentiates gating of the vanilloid receptor VR1 by capsaicin, protons, heat and anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase C activation potentiates gating of the vanilloid receptor VR1 by capsaicin, protons, heat and anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Transient Receptor Potential Vanilloid 1 Signaling Is Independent on Protein Kinase A Phosphorylation of Ankyrin-Rich Membrane Spanning Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Emerging Roles of the Calcineurin-Nuclear Factor of Activated T-Lymphocytes Pathway in Nervous System Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Calcineurin/NFAT signaling and innate host defence: a role for NOD1-mediated phagocytic functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcineurin/NFAT pathway mediates wear particle-induced TNF-α release and osteoclastogenesis from mice bone marrow macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Vanillyloctanamide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyloctanamide is a synthetic capsaicinoid, a member of the vanilloid family of compounds. Structurally similar to capsaicin, the pungent compound in chili peppers, this compound exhibits a range of interesting biological activities, primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action, with a focus on experimental methodologies and signaling pathways relevant to researchers in pharmacology and drug development.
Chemical Structure and Identification
This compound, with the IUPAC name N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide, consists of a vanillylamine moiety (derived from vanillin) and an eight-carbon acyl chain (octanoyl group). This structure is key to its interaction with the TRPV1 receptor.
| Identifier | Value |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide[1] |
| CAS Number | 58493-47-3[1] |
| Molecular Formula | C16H25NO3[1] |
| Canonical SMILES | CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC[1] |
| InChI Key | JYZDUDMWJFJCON-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental protocols.
| Property | Value | Source |
| Molecular Weight | 279.37 g/mol | [1] |
| Melting Point | 42-44 °C | |
| Boiling Point | 420.8 °C at 760 mmHg | [2] |
| Density | 1.043 g/cm³ | [2] |
| LogP | 4.06 | [2] |
| pKa | Not explicitly found, but the phenolic hydroxyl group suggests weak acidity. | |
| Solubility | Limited solubility in water due to the long hydrophobic octyl chain. More soluble in non-polar organic solvents. |
Biological Activity and Mechanism of Action
This compound is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat, acidity, and pungent chemicals.
TRPV1 Receptor Activation
The binding of this compound to the TRPV1 receptor induces a conformational change, opening the ion channel. This allows an influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system, resulting in the perception of a pungent or burning sensation.
Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This phenomenon is the basis for the analgesic effects of some vanilloids.
Signaling Pathway
The activation of the TRPV1 receptor by this compound initiates a complex signaling cascade within the sensory neuron. The initial influx of Ca²⁺ acts as a second messenger, activating various downstream signaling molecules.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of N-vanillyl amides is the acylation of vanillylamine with the corresponding acyl chloride. The following is a representative protocol.
Materials:
-
Vanillylamine hydrochloride
-
Octanoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware
Procedure:
-
Freebase Vanillylamine Preparation: Dissolve vanillylamine hydrochloride in water and neutralize with a stoichiometric amount of NaOH solution to precipitate the freebase vanillylamine. Filter, wash with cold water, and dry the precipitate.
-
Acylation Reaction: Dissolve the dried vanillylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of octanoyl chloride to the cooled solution while stirring.
-
Add a slight excess of a base, such as triethylamine or aqueous NaOH, to neutralize the HCl generated during the reaction.
-
Allow the reaction to stir at room temperature for several hours or until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a standard technique for the quantification and purity assessment of this compound. The following is a representative reverse-phase HPLC method adapted from protocols for similar capsaicinoids.[2]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A common starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[2]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Approximately 280 nm, which is near the absorbance maximum for the vanillyl group.[2]
-
Column Temperature: 25-30 °C.
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Standard Preparation:
-
Prepare a stock solution of high-purity this compound standard in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards of known concentrations.
-
Inject the standards to generate a calibration curve for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the vanillyl ring.
-
Methoxy Protons: A sharp singlet around 3.8-3.9 ppm corresponding to the -OCH₃ group.
-
Methylene Protons: A doublet around 4.3-4.4 ppm for the -CH₂- group attached to the nitrogen, coupled to the adjacent NH proton.
-
Amide Proton: A broad singlet or triplet (depending on coupling) for the -NH- proton, typically in the range of 5.5-8.5 ppm.
-
Alkyl Chain Protons: A series of multiplets in the upfield region (0.8-2.5 ppm) corresponding to the protons of the octanoyl chain, with a characteristic triplet for the terminal methyl group around 0.9 ppm.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (around 170-175 ppm) for the amide carbonyl carbon.
-
Aromatic Carbons: Several signals in the aromatic region (110-150 ppm).
-
Methoxy Carbon: A signal around 56 ppm.
-
Methylene Carbon: A signal for the -CH₂- group adjacent to the nitrogen.
-
Alkyl Chain Carbons: A series of signals in the upfield region corresponding to the carbons of the octanoyl chain.
Conclusion
This compound is a valuable tool for researchers studying the TRPV1 receptor and its role in various physiological and pathological processes. Its well-defined chemical structure and predictable biological activity make it a useful pharmacological probe. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this compound, enabling further investigation into its therapeutic potential. A thorough understanding of its physicochemical properties and the signaling pathways it modulates is essential for the design of future experiments and the development of novel therapeutics targeting the vanilloid receptor system.
References
N-Vanillyloctanamide: A Synthetic Capsaicin Analogue for Pain Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Vanillyloctanamide, a synthetic analogue of capsaicin, the pungent compound in chili peppers, has emerged as a valuable tool in the study of pain pathways and the development of novel analgesics. Its specific interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociception, makes it a compound of significant interest. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and detailed experimental protocols for its evaluation.
Quantitative Data Summary
This compound exhibits a pharmacological profile comparable to capsaicin, with a notable difference in potency. The following table summarizes key quantitative data for these two vanilloids.
| Parameter | This compound (Nonivamide) | Capsaicin | Reference(s) |
| Potency (relative to Capsaicin) | Approximately half | - | [1] |
| TRPV1 Activation (EC50) | Not explicitly found, but implied to be higher than capsaicin | ~26-50 nM in recombinant systems | [2] |
| Effect on Sensory Neurons | Depletion of Substance P and somatostatin | Generally larger depletion of Substance P and somatostatin than this compound | [1] |
Mechanism of Action: TRPV1 Activation and Downstream Signaling
This compound exerts its effects primarily through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1] The binding of this compound to the intracellular vanilloid binding site of TRPV1 triggers a conformational change, leading to channel opening and an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺).[3] This influx depolarizes the neuron, initiating an action potential that is transmitted to the central nervous system, resulting in the sensation of pain.
Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, rendering the neuron less responsive to subsequent painful stimuli. This desensitization is a key mechanism underlying the analgesic properties of vanilloids.
The activation of TRPV1 initiates a complex downstream signaling cascade. The influx of calcium activates various intracellular signaling pathways, including Protein Kinase A (PKA) and Protein Kinase C (PKC).[4] These kinases can, in turn, phosphorylate TRPV1, modulating its sensitivity.[4] Furthermore, the depolarization of sensory nerve terminals triggers the release of neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from both central and peripheral nerve endings.[1][4][5] These neuropeptides contribute to neurogenic inflammation and the transmission of pain signals.[4][5]
TRPV1 Signaling Pathway
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the condensation of vanillylamine with octanoyl chloride.[6][7]
Materials:
-
Vanillylamine hydrochloride
-
Octanoyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve vanillylamine hydrochloride in water. Add an equivalent amount of sodium bicarbonate to neutralize the hydrochloride and free the amine.
-
Biphasic System: Add chloroform to the aqueous solution to create a biphasic system.
-
Acylation: While stirring vigorously, slowly add octanoyl chloride (1-1.2 equivalents) to the reaction mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro TRPV1 Activation Assay: Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to this compound in Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 receptor.[3][8][9][10]
Calcium Imaging Workflow
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-L-lysine coated coverslips or 96-well plates
-
Fluo-4 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (positive control, in DMSO)
-
Ionomycin (positive control for maximal calcium influx)
-
Fluorescence microscope or plate reader with appropriate filters for Fluo-4 (Excitation ~490 nm, Emission ~515 nm)
Procedure:
-
Cell Preparation: Seed HEK293-TRPV1 cells onto poly-L-lysine coated coverslips or into a 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium, wash the cells once with HBSS.
-
Incubate the cells with the Fluo-4 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Data Acquisition:
-
Place the coverslip on the stage of a fluorescence microscope or the plate in a plate reader.
-
Establish a stable baseline fluorescence reading for a few minutes.
-
Apply this compound at various concentrations to the cells using a perfusion system or by direct addition.
-
Record the change in fluorescence intensity over time.
-
As a positive control, apply a known concentration of capsaicin.
-
At the end of the experiment, apply ionomycin to determine the maximal fluorescence response.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity after the application of this compound.
-
Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.
-
Construct a dose-response curve by plotting the fluorescence change against the concentration of this compound to determine the EC₅₀ value.
-
In Vivo Analgesia Model: Formalin Test
The formalin test is a widely used model of tonic chemical pain that is sensitive to various classes of analgesics. It produces a biphasic pain response, with the first phase representing direct nociceptor activation and the second phase involving inflammatory pain and central sensitization.[11][12][13][14]
Formalin Test Workflow
Materials:
-
Male mice (e.g., C57BL/6, 20-25 g)
-
This compound solution (for subcutaneous or intraperitoneal administration)
-
Vehicle control (e.g., saline with Tween 80 and ethanol)
-
Positive control (e.g., morphine)
-
Formalin solution (typically 1-5% in saline)
-
Observation chambers with mirrors for clear viewing of paws
-
Video recording equipment (optional but recommended for unbiased scoring)
-
Timer
Procedure:
-
Acclimatization: Place individual mice in the observation chambers for at least 30 minutes to allow them to acclimate to the environment.
-
Drug Administration: Administer this compound, vehicle, or a positive control at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation and Scoring: Immediately after the injection, return the mouse to the observation chamber and start the timer. Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase reflects the direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-30 minutes post-injection. This phase is associated with inflammatory responses and central sensitization.
-
-
Data Analysis:
-
Calculate the total time spent licking/biting for each phase for each animal.
-
Compare the pain scores of the this compound-treated group with the vehicle-treated group.
-
A significant reduction in the licking/biting time in either phase indicates an analgesic effect.
-
Conclusion
This compound serves as a potent and valuable synthetic capsaicin analogue for investigating the role of the TRPV1 receptor in pain and inflammation. Its predictable and reproducible effects, coupled with a well-defined mechanism of action, make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide offer a solid foundation for the synthesis, in vitro characterization, and in vivo evaluation of this compound and other novel vanilloid compounds in the quest for more effective pain therapies.
References
- 1. Transient receptor potential vanilloid 1, calcitonin gene-related peptide, and substance P mediate nociception in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental colitis triggers the release of substance P and calcitonin gene-related peptide in the urinary bladder via TRPV1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acylvanillamides: development of an expeditious synthesis and discovery of new acyl templates for powerful activation of the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brainvta.tech [brainvta.tech]
- 10. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
N-Vanillyloctanamide: A Technical Guide to its Synthesis, Mechanism of Action, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyloctanamide, a synthetic capsaicin analogue, has garnered significant interest within the scientific community for its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides an in-depth overview of this compound, covering its chemical synthesis, the molecular signaling pathways it modulates, and detailed protocols for its experimental investigation. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction and Discovery
This compound belongs to the class of vanilloid compounds, characterized by a vanillyl group (4-hydroxy-3-methoxybenzyl). While the precise initial discovery of this compound is not extensively documented in a singular publication, it emerged from the broader research into structure-activity relationships of capsaicin, the pungent component in chili peppers. As a synthetic analogue, this compound was developed to investigate the pharmacological properties of vanilloids and their interaction with the TRPV1 receptor. Its chemical formula is C₁₆H₂₅NO₃, and it is also known by the synonyms N-(4-Hydroxy-3-methoxybenzyl)octanamide and Caprylic acid vanillylamide.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 58493-47-3 |
| Molecular Formula | C₁₆H₂₅NO₃ |
| Molecular Weight | 279.37 g/mol |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide |
| Synonyms | N-(4-Hydroxy-3-methoxybenzyl)octanamide, Caprylic acid vanillylamide |
Chemical Synthesis of this compound
A highly efficient method for the synthesis of this compound involves the condensation of vanillylamine with octanoyl chloride in a biphasic system. This approach offers high yields and purity under mild reaction conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-acyl vanillylamides.
Materials:
-
Vanillylamine hydrochloride
-
Octanoyl chloride
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Distilled water
-
Conical flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Preparation of Vanillylamine Solution: Dissolve vanillylamine hydrochloride in a 10% aqueous solution of sodium hydroxide in a conical flask. The sodium hydroxide serves to neutralize the hydrochloride salt and deprotonate the amine group, increasing its nucleophilicity.
-
Reaction Setup: Place the conical flask in a water bath for cooling and add a magnetic stir bar.
-
Addition of Acyl Chloride: While vigorously stirring the vanillylamine solution, slowly add octanoyl chloride to the flask. The reaction is typically carried out in a biphasic system with an organic solvent like chloroform to dissolve the acyl chloride.
-
Reaction: Continue vigorous stirring for approximately 8-10 minutes. The reaction proceeds at the interface of the aqueous and organic layers.
-
Work-up: Transfer the reaction mixture to a separatory funnel. The this compound product will be predominantly in the organic layer.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with distilled water and a saturated sodium chloride solution to remove any remaining impurities and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.
Table 2: Representative Yields for N-Acyl Vanillylamide Synthesis
| Acyl Chloride | Yield (%) |
| Butyryl chloride (C4) | >90 |
| Hexanoyl chloride (C6) | >90 |
| Octanoyl chloride (C8) | >90 |
| Decanoyl chloride (C10) | >90 |
| Dodecanoyl chloride (C12) | >90 |
| Stearoyl chloride (C18) | >90 |
Note: Yields are based on the general high efficiency of the biphasic synthesis method for various N-acyl vanillylamides.
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Pharmacological Target and Signaling Pathway
The primary pharmacological target of this compound is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel predominantly expressed in sensory neurons.
TRPV1 Activation and Downstream Signaling
Activation of the TRPV1 channel by this compound leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, eliciting a sensation of heat and pain.
Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the channel becomes refractory to further stimulation. This desensitization is a key mechanism underlying the analgesic effects of topical vanilloids.
The influx of Ca²⁺ also triggers various intracellular signaling cascades. Calcium can bind to calmodulin, which in turn can modulate the activity of other proteins, including protein kinases and phosphatases, contributing to both the acute signaling and the longer-term desensitization of the TRPV1 channel.
Diagram 2: this compound Signaling Pathway via TRPV1
Caption: Activation of the TRPV1 channel by this compound.
Experimental Analysis of this compound Activity
The interaction of this compound with the TRPV1 channel can be investigated using several in vitro techniques. The following are detailed protocols for two common methods: calcium imaging and whole-cell patch-clamp electrophysiology.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration upon channel activation.
Experimental Protocol: Calcium Imaging of TRPV1 Activation
-
Cell Culture: Culture HEK293 cells transiently or stably expressing the human TRPV1 channel on glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Tyrode's solution) at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with the physiological buffer to remove excess dye.
-
Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system. Record the baseline fluorescence for a few minutes.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and, therefore, activation of the TRPV1 channel.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the baseline to determine the magnitude of the response.
Diagram 3: Experimental Workflow for Calcium Imaging
Caption: Workflow for assessing TRPV1 activation using calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channel.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of TRPV1 Currents
-
Cell Preparation: Use TRPV1-expressing cells cultured on coverslips.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 5 MgCl₂, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Place the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Using a micromanipulator, approach a cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application: Apply this compound via a perfusion system.
-
Data Acquisition: Record the resulting inward current at the holding potential. Voltage ramps or steps can also be applied to study the current-voltage relationship.
-
Data Analysis: Measure the amplitude of the this compound-evoked current.
Table 3: Comparison of Experimental Techniques
| Technique | Principle | Key Information Obtained | Throughput |
| Calcium Imaging | Measures changes in intracellular Ca²⁺ concentration using fluorescent dyes. | Channel activation, relative potency of agonists, screening. | High |
| Patch-Clamp | Directly measures ion currents across the cell membrane. | Channel gating properties, ion selectivity, single-channel conductance. | Low |
Conclusion
This compound serves as a valuable pharmacological tool for studying the TRPV1 channel. Its straightforward synthesis and potent agonistic activity make it an ideal compound for investigating the roles of TRPV1 in pain, inflammation, and other physiological processes. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the molecular mechanisms of this compound and to screen for novel modulators of the TRPV1 channel.
An In-depth Technical Guide to N-Vanillyloctanamide (CAS: 58493-47-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyloctanamide, a synthetic capsaicinoid, is an organic compound recognized for its role as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). Structurally similar to capsaicin, the active component in chili peppers, this compound offers a valuable tool for research into nociception, neurogenic inflammation, and other physiological processes mediated by TRPV1 activation. Its consistent purity and synthetic origin make it a reliable standard for experimental reproducibility. This guide provides a comprehensive overview of its physicochemical properties, mechanism of action, relevant experimental protocols, and potential applications in drug discovery and development.
Physicochemical Properties
This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 58493-47-3 | [1][2][3][4] |
| Molecular Formula | C₁₆H₂₅NO₃ | [1][2] |
| Molecular Weight | 279.37 g/mol | [1][2] |
| IUPAC Name | N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide | [2] |
| Synonyms | Caprylic acid vanillylamide, N-Octanoyl vanillylamide | [1] |
| Melting Point | 56-58 °C | [5] |
| Solubility | Insoluble in water; Soluble in chloroform and other organic solvents. | [5] |
| Purity | Typically ≥98% |
Mechanism of Action: TRPV1 Agonism
The primary pharmacological activity of this compound is its function as a selective agonist of the TRPV1 receptor.[1] The TRPV1 receptor, a non-selective cation channel, is predominantly expressed on the peripheral terminals of nociceptive sensory neurons.[6]
Signaling Pathway
Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events:
-
Binding: this compound binds to a specific site on the intracellular side of the TRPV1 channel.
-
Channel Gating: This binding induces a conformational change in the receptor, leading to the opening of the ion channel.
-
Cation Influx: The open channel allows for the influx of cations, primarily Calcium (Ca²⁺) and Sodium (Na⁺), into the neuron.[6]
-
Depolarization: The influx of positive ions leads to the depolarization of the neuronal membrane.
-
Action Potential: If the depolarization reaches the threshold, it triggers an action potential.
-
Signal Transduction: The action potential propagates along the neuron to the central nervous system, where it is perceived as a sensation of heat and pain.
-
Downstream Signaling: The increase in intracellular Ca²⁺ can also activate various downstream signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).
-
Desensitization: Prolonged activation of TRPV1 by agonists like this compound leads to a state of desensitization, where the receptor becomes less responsive to further stimuli. This is the basis for the analgesic effects of capsaicinoids.
Biological Activity Data
| Parameter | Value | Notes |
| EC₅₀ | Data not available | The effective concentration to elicit a 50% maximal response. |
| Kᵢ | Data not available | The inhibition constant, indicating binding affinity. |
Pharmacokinetics (ADME Profile)
Detailed experimental ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is limited. However, based on its structural similarity to other N-acyl vanillylamides and general principles of pharmacology, a predicted profile can be outlined.
| ADME Parameter | Predicted Characteristics |
| Absorption | Expected to be well-absorbed orally and topically due to its lipophilic nature. |
| Distribution | Likely to distribute into tissues, with potential to cross the blood-brain barrier. |
| Metabolism | Predicted to undergo metabolism in the liver, primarily through cytochrome P450 enzymes. |
| Excretion | Metabolites are likely excreted through renal and fecal routes. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of N-acyl vanillylamides involves the reaction of vanillylamine with an acyl chloride.[5][8]
Workflow for Synthesis:
Materials:
-
Vanillylamine hydrochloride
-
Octanoyl chloride
-
Sodium hydroxide (NaOH) or another suitable base
-
Dichloromethane (DCM) or another suitable organic solvent
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and equipment
Procedure:
-
Vanillylamine Free Base Preparation: Dissolve vanillylamine hydrochloride in water. Add a stoichiometric equivalent of a base, such as NaOH, to neutralize the hydrochloride and generate the free vanillylamine base.
-
Reaction Setup: In a separate flask, dissolve octanoyl chloride in an appropriate organic solvent like DCM.
-
Acylation: Slowly add the octanoyl chloride solution to the aqueous solution of vanillylamine free base with vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
TRPV1 Activation Assay using Calcium Imaging
The activation of TRPV1 channels can be effectively measured by monitoring the influx of calcium into cells expressing the receptor. This is commonly achieved using fluorescent calcium indicators.[6][9][10]
Workflow for Calcium Imaging Assay:
Materials:
-
HEK293 cells stably or transiently expressing human TRPV1
-
Cell culture medium and supplements
-
Black-walled, clear-bottom 96-well plates
-
Fluo-8 AM or Fura-2 AM calcium-sensitive dye
-
This compound stock solution in DMSO
-
Capsaicin (positive control)
-
TRPV1 antagonist (e.g., capsazepine, negative control)
-
Fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Seeding: Seed the TRPV1-expressing HEK293 cells into the wells of a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-8 AM). Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for de-esterification of the dye within the cells.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in an appropriate assay buffer.
-
Fluorescence Measurement: Place the 96-well plate in a fluorescence microplate reader. Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.
-
Agonist Addition: Program the instrument to add the compound solutions to the wells while continuously recording the fluorescence signal.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound serves as a valuable research tool for investigating the role of TRPV1 in various physiological and pathological conditions. Its synthetic nature ensures high purity and batch-to-batch consistency, which is crucial for reliable experimental outcomes. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate its effective use in the laboratory. Further research to fully elucidate its pharmacokinetic profile and to determine its precise potency at the TRPV1 receptor will enhance its utility in the development of novel therapeutics targeting this important ion channel.
References
- 1. CAS 58493-47-3: this compound | CymitQuimica [cymitquimica.com]
- 2. N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide (this compound) [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. Page loading... [guidechem.com]
- 6. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonpungent N-AVAM Capsaicin Analogues and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 10. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain [mdpi.com]
Synonyms for N-Vanillyloctanamide in scientific literature
An In-depth Technical Guide to N-Vanillyloctanamide and its Synonyms in Scientific Literature
For researchers, scientists, and drug development professionals, understanding the nomenclature and biological context of a compound is paramount. This guide provides a comprehensive overview of this compound, a capsaicinoid compound, including its various synonyms, biological activities, and the experimental protocols used to characterize it.
Synonyms and Chemical Identifiers
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear reference.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| IUPAC Name | N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide | PubChem[1] |
| CAS Number | 58493-47-3 | PubChem[1] |
| Chemical Formula | C16H25NO3 | PubChem[1] |
| Molecular Weight | 279.37 g/mol | PubChem[1] |
| Common Synonyms | N-Vanillyl octanamide, Caprylic acid vanillylamide, N-(4-Hydroxy-3-methoxybenzyl)octanamide | PubChem[1], CymitQuimica[2] |
| Other Identifiers | CHEBI:173991, CHEMBL86443, CW938J9KNR | PubChem[1] |
Biological Activity and Mechanism of Action
This compound is a synthetic capsaicinoid that acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[3] The TRPV1 receptor is a non-selective cation channel predominantly expressed in sensory neurons and is involved in the sensation of heat and pain.[3]
The primary mechanism of action for this compound and other capsaicinoids involves binding to the TRPV1 receptor, which induces a conformational change and opens the ion channel.[3] This allows for an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron.[3] The influx of positive ions leads to depolarization of the neuronal membrane, generating an action potential that is transmitted to the central nervous system and perceived as a burning sensation.[3] Prolonged activation of TRPV1 by agonists like this compound leads to a desensitization of the sensory neuron, reducing its ability to transmit pain signals. This desensitization is thought to occur through the depletion of neuropeptides, such as substance P, and the downregulation of TRPV1 receptors.[3]
Beyond its role as a TRPV1 agonist, research has also explored the anti-inflammatory and antibacterial properties of related vanilloid compounds.
Quantitative Data
Table 2: Pharmacological Data for Nonivamide (N-Vanillylnonanamide)
| Parameter | Value | Assay | Source |
| TRPV1 Agonist Potency | Approximately half the potency of Capsaicin | Stimulation of afferent neurons | DrugBank Online |
Table 3: Antibacterial Activity of Vanillin (a related compound)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Source |
| Escherichia coli (various strains) | 1.25 | Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli |
| Salmonella (various strains) | 1.25 - 2.5 | Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli |
| Staphylococcus aureus (MDR ATCC43300) | 2.5 | Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli |
Experimental Protocols
TRPV1 Activation Assay using Calcium Imaging
This protocol describes a common method to assess the agonist activity of compounds like this compound on the TRPV1 receptor by measuring intracellular calcium influx in a recombinant cell line.
1. Cell Culture and Plating:
- HEK293 cells stably expressing human TRPV1 (hTRPV1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
- Cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and allowed to adhere overnight.
2. Fluorescent Calcium Dye Loading:
- The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in the physiological salt solution for 45-60 minutes at 37°C. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.
- After incubation, the cells are washed again with the physiological salt solution to remove excess dye.
3. Compound Application and Data Acquisition:
- A baseline fluorescence reading is taken using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
- This compound, dissolved in a suitable solvent (e.g., DMSO) and diluted in the physiological salt solution to various concentrations, is then added to the wells.
- Changes in intracellular calcium are monitored by measuring the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of the TRPV1 receptor.
4. Data Analysis:
- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
- Dose-response curves are generated by plotting ΔF against the logarithm of the compound concentration.
- The EC50 value, the concentration of the compound that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.
Minimal Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines the broth microdilution method to determine the minimum concentration of a compound required to inhibit the growth of a specific bacterial strain.
1. Bacterial Culture Preparation:
- The bacterial strain of interest is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- The overnight culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Compound Preparation and Serial Dilution:
- This compound is dissolved in a solvent such as DMSO to create a stock solution.
- A series of twofold serial dilutions of the compound are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
- Positive (bacteria and broth, no compound) and negative (broth only) controls are included on each plate.
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
- The results can be confirmed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizations
Signaling Pathway of TRPV1 Activation
The following diagram illustrates the general signaling pathway initiated by the activation of the TRPV1 receptor by a vanilloid agonist like this compound.
Caption: TRPV1 receptor activation by this compound.
Experimental Workflow for Calcium Imaging Assay
The following diagram outlines the key steps in a typical calcium imaging experiment to assess TRPV1 activation.
Caption: Workflow for a TRPV1 calcium imaging assay.
References
- 1. Characterization of Transient Receptor Potential Vanilloid-1 (TRPV1) Variant Activation by Coal Fly Ash Particles and Associations with Altered Transient Receptor Potential Ankyrin-1 (TRPA1) Expression and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caged vanilloid ligands for activation of TRPV1 receptors by 1- and 2-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Agonist's Dance: A Technical Guide to N-Vanillyloctanamide's Interaction with Vanilloid Receptors
Abstract
The transient receptor potential vanilloid 1 (TRPV1), commonly known as the vanilloid or capsaicin receptor, is a critical polymodal nociceptor involved in pain, inflammation, and thermal sensation. Its activation by a range of exogenous and endogenous ligands makes it a prime target for novel analgesic and anti-inflammatory therapies. This technical guide provides an in-depth examination of the interaction between vanilloid receptors and N-Vanillyloctanamide, a potent synthetic agonist. Due to the greater availability of published data for its close structural analog, Nonivamide (N-Vanillylnonanamide), this document leverages Nonivamide as a proxy to detail the core mechanisms of action, signaling pathways, and quantitative interaction parameters. This guide offers detailed experimental protocols and visual representations of key processes to facilitate further research and drug development in this domain.
Introduction to the Vanilloid Receptor (TRPV1)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in the peripheral and central nervous systems, particularly in primary sensory neurons like Aδ and C-fibers.[1] As a molecular integrator of noxious stimuli, TRPV1 is activated by a diverse array of inputs, including high temperatures (>43°C), acidic conditions (pH < 6), and chemical agonists.[2][3] The most well-known of these agonists is capsaicin, the compound responsible for the pungency of chili peppers.[4]
Structurally, TRPV1 is a homotetrameric protein, with each subunit comprising six transmembrane domains.[4] Activation of the channel leads to the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), resulting in membrane depolarization. This depolarization triggers action potentials in nociceptive neurons, ultimately leading to the sensation of pain and heat.[4][5] The channel also possesses binding sites for various intracellular signaling molecules, including calmodulin and kinases, which are crucial for modulating its activity through sensitization and desensitization.[6][7]
This compound and its close analog Nonivamide belong to the capsaicinoid family of compounds. They share the characteristic vanillyl group, an amide linkage, and a hydrophobic acyl chain, which are essential for potent agonist activity at the TRPV1 receptor. Understanding the precise nature of their interaction is fundamental to harnessing the therapeutic potential of TRPV1 modulation.
Quantitative Analysis of Vanilloid-TRPV1 Interaction
The potency and efficacy of vanilloid compounds are typically quantified by their half-maximal effective concentration (EC₅₀) for channel activation and their half-maximal lethal concentration (LC₅₀) or inhibitory concentration (IC₅₀) for cytotoxicity. The following tables summarize key quantitative data for Nonivamide and the prototypical agonist, Capsaicin.
Table 1: Activation Potency (EC₅₀) of Vanilloids on TRPV1 Receptors
| Compound | Receptor | Cell Type / System | EC₅₀ Value | Reference(s) |
| Capsaicin | Rat TRPV1 | Recombinant | 29.7 ± 4.7 nM | [3] |
| Capsaicin | Human TRPV1 | Recombinant | 36.1 ± 6.0 nM | [3] |
| Capsaicin | Human TRPV1 | HEK293 Cells | 0.28 ± 0.03 µM | [8] |
| Nonivamide | Vanilloid Receptors | Rat Thymic Lymphocytes | ~100 µM (similar potency to 100 µM Capsaicin) | [9] |
Note: EC₅₀ values can vary significantly based on the expression system, cell type, and specific assay conditions.
Table 2: Cytotoxicity of Vanilloids
| Compound | Cell Line | Parameter | Value | Reference(s) |
| Nonivamide | TRPV1-overexpressing cells | Cell Viability | ~50% loss at 1 µM (24h) | [10] |
| Nonivamide | Phaeodactylum tricornutum | 4-day EC₅₀ (Inhibition) | 5.1 mg/L | [10][11] |
| Capsaicin | A172 Cells | IC₅₀ (Anti-proliferation) | 100 µM | [12] |
| Capsaicin Analogs (C16-C18) | Various Cancer Cell Lines | IC₅₀ | 15–84 µM | [13][14] |
Molecular Mechanisms and Signaling Pathways
The interaction of this compound/Nonivamide with TRPV1 initiates a cascade of intracellular events, beginning with channel activation and culminating in either neuronal signaling or a state of desensitization.
TRPV1 Activation Pathway
The binding of a vanilloid agonist to its pocket on the TRPV1 channel induces a conformational change that opens the channel's pore.[4] This allows for a rapid influx of Ca²⁺ and Na⁺ ions down their electrochemical gradients. The influx of positive charge depolarizes the neuronal membrane. If this depolarization reaches the threshold, it triggers the firing of an action potential, which propagates along the neuron to the central nervous system, where it is interpreted as pain or heat.[5] The elevated intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the sensory nerve terminals.
Calcium-Dependent Desensitization Pathway
Prolonged or repeated exposure to an agonist like Nonivamide leads to TRPV1 desensitization, a key mechanism underlying the analgesic properties of topical capsaicinoids.[2] This process is critically dependent on the influx of extracellular Ca²⁺.[6] The resulting increase in intracellular Ca²⁺ concentration activates the Ca²⁺-binding protein Calmodulin (CaM). The Ca²⁺/Calmodulin complex then binds to a specific site on the C-terminus of the TRPV1 channel.[6][15] This binding, coupled with the activity of the Ca²⁺-dependent phosphatase calcineurin, leads to the dephosphorylation and subsequent closure of the channel, rendering it refractory to further stimulation.[16][17]
Experimental Protocols for Studying Vanilloid-Receptor Interactions
Investigating the interaction between this compound and TRPV1 requires specific and robust methodologies. The following sections detail the core protocols for assessing channel activation, ion currents, and binding affinity.
Calcium Flux Assay
This high-throughput method measures the increase in intracellular Ca²⁺ following TRPV1 activation. It relies on Ca²⁺-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fluo-8) that are loaded into cells.[18][19]
Methodology:
-
Cell Culture: Plate HEK-293 cells (or another suitable cell line) stably or transiently expressing the target TRPV1 receptor onto black, clear-bottom 96- or 384-well microplates. Culture overnight to allow for adherence.
-
Dye Loading:
-
Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., 1-5 µM Fluo-8 AM) in a physiological buffer such as Hank's Balanced Salt Solution (HBSS). The buffer may be supplemented with Pluronic F-127 to aid dye solubilization.
-
Remove culture medium from the cells, wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Add a final volume of fresh HBSS to each well.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and control compounds (e.g., capsaicin as a positive control, vehicle as a negative control) in HBSS.
-
Place the microplate into a fluorescence plate reader equipped with automated injectors.
-
Measure baseline fluorescence for 10-20 seconds.
-
Inject the compound solutions into the wells while simultaneously recording the fluorescence intensity (Ex/Em ≈ 485/525 nm for Fluo-8) in kinetic mode for 60-180 seconds.
-
-
Data Analysis: The change in fluorescence intensity over baseline (ΔF/F₀) is plotted against the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV1 channels in a single cell, offering high-resolution data on channel activation and kinetics.[20][21][22]
Methodology:
-
Cell Preparation: Plate TRPV1-expressing cells at a low density on glass coverslips 24-48 hours before the experiment.
-
Pipette and Solution Preparation:
-
Fabricate patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution (e.g., in mM: 140 KCl, 5 EGTA, 1 MgCl₂, 10 HEPES; pH 7.2).
-
Prepare an external bath solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).
-
-
Recording:
-
Transfer a coverslip to the recording chamber on a microscope and perfuse with the external solution.
-
Under visual guidance, approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) "gigaohm seal" between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch under the pipette, achieving the "whole-cell" configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
-
Agonist Application:
-
Establish a stable baseline current recording.
-
Using a computer-controlled perfusion system, apply the external solution containing various concentrations of this compound to the cell.
-
Record the resulting inward currents at the holding potential.
-
-
Data Analysis: Measure the peak current amplitude at each agonist concentration. Normalize the responses and plot them against the log of the agonist concentration to generate a dose-response curve and determine the EC₅₀.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a non-radiolabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a known radiolabeled ligand from the receptor. Resiniferatoxin ([³H]-RTX) is a commonly used high-affinity radioligand for TRPV1.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing TRPV1 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.[23]
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-RTX), and varying concentrations of the unlabeled competitor (this compound).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a saturating concentration of a known unlabeled ligand).
-
Incubate the plate (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.[23][24]
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mat and place it in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percent specific binding against the log of the competitor concentration to generate a competition curve and determine the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Conclusion
This compound and its analogs are powerful tools for probing the function of the TRPV1 receptor. As potent agonists, they trigger channel opening, leading to cation influx, neuronal depolarization, and ultimately, nociceptive signaling. This initial excitatory phase is followed by a profound, calcium-dependent desensitization, which forms the basis of their therapeutic potential as topical analgesics. The detailed methodologies and pathway visualizations provided in this guide serve as a comprehensive resource for researchers aiming to further elucidate the complex pharmacology of vanilloid-receptor interactions and to advance the development of next-generation TRPV1-targeted therapeutics.
References
- 1. Nonivamide, a capsaicin analog, increases dopamine and serotonin release in SH-SY5Y cells via a TRPV1-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A capsaicinoid-based soft drug, AG1529, for attenuating TRPV1-mediated histaminergic and inflammatory sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Toxic effects of environment-friendly antifoulant nonivamide on Phaeodactylum tricornutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. mdpi.com [mdpi.com]
- 14. Small Structural Changes in Chili-Derived Capsaicin Resulting in Nonivamide Analogs of Significantly Improved Cytotoxicity and Good Tumor/Non-Tumor Cell Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+/Calmodulin Modulates TRPV1 Activation by Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AKAP150-mediated TRPV1 sensitization is disrupted by calcium/calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Resensitization of TRPV1 channels after the P2 receptor activation in sensory neurons of spinal ganglia in rats [frontiersin.org]
- 18. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Flux Assays | Agilent [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. Whole-cell patch-clamp recordings [bio-protocol.org]
- 22. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. Novel Radiolabeled Vanilloid with Enhanced Specificity for Human Transient Receptor Potential Vanilloid 1 (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
N-Vanillyloctanamide and its Role in Sensory Neuron Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyloctanamide, a synthetic capsaicin analog, serves as a valuable tool in the study of sensory neuron activation and nociception. Its primary molecular target is the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in primary sensory neurons. Activation of TRPV1 by this compound leads to membrane depolarization, the initiation of action potentials, and the sensation of pain and heat. This document provides a comprehensive overview of the mechanisms of action of this compound, the signaling pathways it triggers, detailed experimental protocols for its study, and a comparative analysis of its potency with other well-characterized vanilloids. This guide is intended to be a technical resource for researchers and professionals involved in pain research and the development of novel analgesic drugs.
Introduction
This compound is a member of the vanilloid family of compounds, characterized by a vanillyl group. Like capsaicin, the pungent component of chili peppers, this compound elicits a sensation of heat and pain by activating a specific subset of sensory neurons. This activation is mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The study of this compound and similar synthetic analogs is crucial for understanding the structure-activity relationships of TRPV1 agonists and for the rational design of novel therapeutic agents targeting this channel for pain management.
Mechanism of Action: Targeting the TRPV1 Receptor
The principal mechanism by which this compound activates sensory neurons is through its interaction with the TRPV1 ion channel. TRPV1 is a polymodal receptor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions (pH < 6), and endogenous and exogenous chemical ligands.
Binding and Channel Gating
This compound, being a lipophilic molecule, is thought to traverse the cell membrane and bind to a specific pocket on the intracellular side of the TRPV1 channel. This binding event induces a conformational change in the channel protein, leading to the opening of its ion pore. The influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), depolarizes the neuronal membrane, which, if it reaches the threshold, triggers the firing of action potentials that are transmitted to the central nervous system, resulting in the perception of pain.
Desensitization
A key feature of TRPV1 activation by agonists like this compound is the subsequent desensitization of the channel. Prolonged or repeated application of the agonist leads to a state where the channel no longer responds to the stimulus. This phenomenon is calcium-dependent and involves multiple intracellular signaling pathways, including the activation of phosphatases like calcineurin and the dephosphorylation of the TRPV1 channel. This desensitization process is the basis for the paradoxical analgesic effect of topical capsaicin and is a key area of interest for the development of TRPV1-targeting drugs.
Signaling Pathways in Sensory Neuron Activation
The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺.
Calcium-Mediated Signaling
The rapid increase in intracellular Ca²⁺ concentration upon TRPV1 activation serves as a second messenger, triggering various downstream signaling pathways. These include:
-
Activation of Protein Kinase C (PKC) and Protein Kinase A (PKA): These kinases can phosphorylate TRPV1, modulating its sensitivity to agonists and other stimuli.
-
Calmodulin (CaM) Binding: Calcium-bound calmodulin can interact with TRPV1, contributing to its desensitization.
-
Release of Neuropeptides: In sensory neurons, the depolarization and calcium influx trigger the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.
The Core Pharmacological Profile of N-Vanillyloctanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Vanillyloctanamide, also known as nonivamide, is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. As a key molecular integrator of noxious stimuli, TRPV1 represents a significant target for analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of the basic pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic properties. Detailed experimental methodologies and quantitative data are presented to support further research and development of this compound.
Introduction
This compound is the active ingredient in many pepper sprays and is also used as a food additive and in pharmaceutical preparations.[1] Its pharmacological effects are primarily mediated through the activation of the TRPV1 receptor, a non-selective cation channel predominantly expressed in primary sensory neurons.[2] Activation of TRPV1 by various stimuli, including heat, protons, and vanilloids like this compound, leads to a sensation of pain and heat.[2] Prolonged activation results in desensitization of these neurons, a phenomenon that underlies the analgesic properties of TRPV1 agonists.[2] This guide delves into the fundamental pharmacological characteristics of this compound to provide a solid foundation for its scientific exploration and therapeutic application.
Mechanism of Action
The primary molecular target of this compound is the TRPV1 ion channel.[2] Binding of this compound to the TRPV1 receptor induces a conformational change that opens the channel pore, allowing for the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺).[3] This influx leads to depolarization of the sensory neuron, triggering the generation of action potentials that are transmitted to the central nervous system and perceived as a pungent, burning sensation.[2]
Sustained activation of TRPV1 by this compound leads to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli. This is a key aspect of its analgesic effect. The desensitization process is complex and involves Ca²⁺-dependent mechanisms, including the activation of protein phosphatases like calcineurin and the depletion of membrane phosphatidylinositol 4,5-bisphosphate (PIP₂).
Signaling Pathway
The activation of TRPV1 by this compound initiates a cascade of intracellular events. The initial influx of Ca²⁺ is a critical signaling event that can lead to the release of neuropeptides such as Substance P and calcitonin gene-related peptide (CGRP) from the sensory nerve terminals, contributing to neurogenic inflammation. The activity of TRPV1 is also modulated by various intracellular signaling pathways, including phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel and lower its activation threshold.
This compound activates TRPV1, leading to cation influx and downstream signaling.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound and related compounds for comparative purposes.
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | Assay | Species/Cell Line | Parameter | Value | Reference |
| This compound | Fatty Acid Uptake | Caco-2 cells | IC₅₀ | 1.08 µM | [4] |
| Capsaicin | Fatty Acid Uptake | Caco-2 cells | IC₅₀ | 0.49 µM | [4] |
| Anandamide | [³H]Resiniferatoxin Binding | Recombinant | Kᵢ | ~2 µM | [5] |
| Anandamide | Calcium Influx | Recombinant | EC₅₀ | 0.7 - 5 µM | [5] |
Note: A direct Kᵢ or EC₅₀ for this compound on TRPV1 activation was not explicitly found in the literature reviewed. However, some studies suggest it is an equipotent agonist to capsaicin at the receptor level in vitro.
Table 2: Pharmacokinetic Parameters
| Compound | Species | Route of Administration | Cₘₐₓ | Tₘₐₓ | t₁/₂ | Bioavailability | Reference |
| This compound | Rat | Subcutaneous (50 mg/kg) | Higher concentration in brain than blood | Not specified | Not specified | Not specified | [2] |
| Capsaicinoids (general) | Rat | Oral (10-15 mg/kg) | Not specified | Not specified | ~7 minutes | ~85% absorption | [1] |
| Capsaicin | Rat | Oral (10 mg/kg) | 802 ng/mL | Not specified | Not specified | Not specified | [6] |
| Capsaicin | Mouse | Oral (40 mg/kg) | Not specified | Not specified | Not specified | 1.02 - 1.56% | [6] |
Experimental Protocols
The pharmacological profiling of this compound involves a range of in vitro and in vivo assays. Below are overviews of key experimental methodologies.
In Vitro Assays
This assay measures the increase in intracellular calcium concentration following the activation of TRPV1 channels.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human or rat TRPV1 gene are cultured in appropriate media.
-
Cell Plating: Cells are plated onto 96-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[7]
-
Compound Addition: The dye solution is removed, and cells are washed with buffer. A baseline fluorescence is recorded before the addition of various concentrations of this compound.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader or a fluorescence microscope.[8]
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. Dose-response curves are generated to calculate the EC₅₀ value.
This technique allows for the direct measurement of ion currents through TRPV1 channels in the cell membrane.
-
Cell Preparation: HEK293 cells expressing TRPV1 are grown on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is used as the recording electrode.
-
Seal Formation: The micropipette is pressed against a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Compound Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). This compound is applied to the cell via the perfusion system, and the resulting ion currents are recorded.
-
Data Analysis: The amplitude and kinetics of the current are analyzed to determine the potency and efficacy of this compound as a TRPV1 agonist.
In Vivo Assays
This model assesses the peripheral analgesic activity of a compound.
-
Animal Acclimatization: Mice are acclimatized to the experimental environment.
-
Compound Administration: this compound or a vehicle control is administered (e.g., intraperitoneally or orally) at various doses.[9]
-
Induction of Writhing: After a predetermined time, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.[9]
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.[9]
-
Data Analysis: A reduction in the number of writhes in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
This assay measures the ability of this compound to deplete the neuropeptide Substance P from sensory neurons.
-
Animal Treatment: Rats are treated with this compound (e.g., via subcutaneous injection) over a period of time.[2]
-
Tissue Collection: Tissues rich in sensory nerve endings, such as the dorsal horn of the spinal cord or dorsal root ganglia, are collected.[10]
-
Substance P Measurement: The concentration of Substance P in the tissue homogenates is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: A significant decrease in Substance P levels in the tissues of this compound-treated animals compared to control animals indicates depletion.[11]
Experimental Workflow
The following diagram illustrates a typical workflow for the pharmacological profiling of a compound like this compound.
A streamlined workflow for the pharmacological profiling of this compound.
Conclusion
This compound is a well-characterized TRPV1 agonist with a pharmacological profile that makes it a valuable tool for studying nociception and a compound of interest for therapeutic applications, particularly in topical analgesia. Its potent activation of TRPV1, followed by desensitization, is the cornerstone of its biological effects. While its in vitro potency at the receptor level is comparable to capsaicin, its in vivo effects and pharmacokinetic properties may differ, highlighting the importance of comprehensive profiling. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel TRPV1 modulators, which will be crucial for the development of new and improved treatments for pain and inflammatory conditions. Further research is warranted to fully elucidate its pharmacokinetic profile and to establish a more precise quantitative understanding of its interaction with the TRPV1 receptor.
References
- 1. Nonivamide | C17H27NO3 | CID 2998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capsaicin, nonivamide and trans-pellitorine decrease free fatty acid uptake without TRPV1 activation and increase acetyl-coenzyme A synthetase activity in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of depletion of substance P by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Depletion of substance P and glutamate by capsaicin blocks respiratory rhythm in neonatal rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Vanillyloctanamide In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyloctanamide, a synthetic capsaicinoid, is a compound of interest for its potential pharmacological activities. As a member of the vanilloid family, it shares structural similarities with compounds known to exhibit a range of biological effects, including analgesic and anti-inflammatory properties. The primary mechanism of action for many vanilloids is interaction with the transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception and other physiological processes.[1] In the context of drug development, evaluating the cytotoxic potential of this compound is a critical step in assessing its safety profile and therapeutic window. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.
Data Presentation
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after a 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 75.2 |
| MCF-7 | Breast Adenocarcinoma | 92.5 |
| HeLa | Cervical Cancer | 68.9 |
| SH-SY5Y | Neuroblastoma | 110.8 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate a clear and structured format for presenting quantitative cytotoxicity data. Actual IC50 values will vary depending on the specific experimental conditions, cell lines, and assay parameters.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for determining the cytotoxicity of this compound against a chosen cell line. The MTT assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) for background absorbance measurement.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, the concentration at which 50% of cell growth is inhibited, from the dose-response curve.
-
Visualization
Experimental Workflow
Caption: Workflow for the in vitro cytotoxicity assessment of this compound using the MTT assay.
Potential Signaling Pathway
The cytotoxic effects of vanilloids are often attributed to the induction of oxidative stress and subsequent apoptosis.[2] While the specific pathways for this compound are not fully elucidated, a plausible mechanism involves the generation of Reactive Oxygen Species (ROS), leading to cellular damage and programmed cell death.
Caption: A potential signaling pathway for this compound-induced cytotoxicity.
References
Application Notes and Protocols for N-Vanillyloctanamide in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Vanillyloctanamide, a capsaicin analog and member of the vanilloid family, in patch clamp electrophysiology studies. The primary focus is on its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.
Introduction to this compound
This compound is a synthetic vanilloid compound structurally similar to capsaicin, the pungent component in chili peppers. Like capsaicin, it is a potent agonist of the TRPV1 channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3][4] Activation of TRPV1 by agonists like this compound leads to a sensation of heat and pain, making it a valuable tool for studying nociception and developing novel analgesic drugs. Its chemical structure features a vanillyl group, an amide linkage, and a hydrophobic octyl tail, which are crucial for its interaction with the TRPV1 channel.
Key Applications in Patch Clamp Electrophysiology
-
TRPV1 Channel Activation: this compound is used to selectively activate TRPV1 channels in native sensory neurons and heterologous expression systems (e.g., HEK293 or CHO cells transfected with TRPV1).[5]
-
Structure-Activity Relationship Studies: By comparing the effects of this compound with other vanilloid analogs, researchers can investigate the molecular determinants of TRPV1 activation.[3][6]
-
Screening for TRPV1 Modulators: It can be used as a stimulus in high-throughput screening assays to identify novel TRPV1 antagonists or potentiators.
-
Investigating Pain Pathways: this compound can be applied to study the downstream signaling pathways and cellular responses following TRPV1 activation in dorsal root ganglion (DRG) neurons and other relevant cell types.[7]
Data Presentation: Quantitative Analysis of Vanilloid Activity
The following table summarizes the potency of various vanilloid compounds on the TRPV1 channel, providing a comparative context for experiments with this compound.
| Compound | EC50 (μM) | Cell Type | Notes | Reference |
| Capsaicin | ~0.5 - 2.0 | Various (HEK293, CHO, DRG neurons) | Potent and selective TRPV1 agonist. | --INVALID-LINK-- |
| Resiniferatoxin (RTX) | ~0.01 | Various | Ultrapotent TRPV1 agonist. | --INVALID-LINK-- |
| Anandamide (AEA) | ~1.0 - 5.0 | HEK293 | Endogenous cannabinoid and TRPV1 agonist. | --INVALID-LINK-- |
| N-Arachidonoyl dopamine (NADA) | ~0.05 | HEK293 | Endogenous cannabinoid and potent TRPV1 agonist. | --INVALID-LINK-- |
| Olvanil | ~0.2 | Various | Synthetic capsaicin analog. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recording of this compound-Evoked Currents in HEK293 Cells Expressing TRPV1
This protocol details the methodology for recording TRPV1 currents activated by this compound in a heterologous expression system.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Transiently transfect the cells with a plasmid encoding the desired TRPV1 channel (e.g., human or rodent TRPV1) using a suitable transfection reagent.
-
Plate the transfected cells onto glass coverslips 24-48 hours before the patch clamp experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentration in the external solution immediately before use.
3. Electrophysiological Recording:
-
Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.[8][9]
-
Hold the membrane potential at -60 mV.
-
Apply this compound at various concentrations via a perfusion system to elicit TRPV1 currents.
-
Record the currents using a patch clamp amplifier and appropriate data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the this compound-evoked currents.
-
Construct concentration-response curves and determine the EC50 value by fitting the data to the Hill equation.
Signaling Pathways
TRPV1 Activation and Sensitization Pathway
This compound, as a vanilloid agonist, binds to a specific site on the intracellular side of the TRPV1 channel.[10] This binding induces a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+.[4][10] This influx depolarizes the neuron, leading to the generation of action potentials and the sensation of pain.
The activity of TRPV1 is also modulated by various intracellular signaling pathways. For instance, inflammatory mediators can lead to the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[10][11] These kinases can phosphorylate TRPV1, leading to its sensitization and a lower threshold for activation by agonists like this compound.[10]
Considerations for Experimental Design
-
Solubility and Stability: this compound is hydrophobic and requires a solvent like DMSO for the preparation of stock solutions. Ensure the final concentration of DMSO in the recording solution is low (typically <0.1%) to avoid non-specific effects.
-
Concentration Range: The optimal concentration of this compound should be determined empirically. Based on the EC50 values of similar compounds, a starting range of 100 nM to 10 µM is recommended.
-
Desensitization: Prolonged exposure to high concentrations of TRPV1 agonists can lead to channel desensitization.[11] To minimize this, apply this compound for short durations and allow for sufficient washout periods between applications.
-
Off-Target Effects: While this compound is a potent TRPV1 agonist, it is advisable to test for potential off-target effects on other ion channels, especially at higher concentrations. This can be done by recording from cells that do not express TRPV1 or by using specific blockers for other channels.
-
Temperature: TRPV1 activity is temperature-sensitive.[10] Maintain a constant temperature during recordings to ensure reproducibility.
Conclusion
This compound is a valuable pharmacological tool for studying the function and modulation of TRPV1 channels using patch clamp electrophysiology. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the role of TRPV1 in various physiological and pathological processes. Careful consideration of experimental parameters will ensure the generation of high-quality and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capsaicin and Proton Differently Modulate Activation Kinetics of Mouse Transient Receptor Potential Vanilloid-1 Channel Induced by Depolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Regulation of Ca2+-dependent desensitization in the vanilloid receptor TRPV1 by calcineurin and cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Vanillyloctanamide in Nociception Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Vanillyloctanamide, a potent TRPV1 receptor agonist, for inducing nociception in animal models. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic capsaicin analog that selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons involved in the transmission of pain signals.[2][3] Activation of TRPV1 by agonists like this compound leads to an influx of cations, primarily calcium and sodium, causing depolarization of the neuron and the sensation of pain.[3] This makes this compound a valuable tool for studying the mechanisms of nociception and for the preclinical evaluation of analgesic drug candidates.
Mechanism of Action: TRPV1 Signaling Pathway
This compound elicits a nociceptive response by binding to and activating the TRPV1 receptor on sensory neurons. This initiates a signaling cascade that ultimately leads to the transmission of a pain signal to the central nervous system.
Figure 1: this compound induced TRPV1 signaling pathway.
Data Presentation
The following tables summarize quantitative data for N-oleoyldopamine (OLDA), a structurally and functionally similar endogenous TRPV1 agonist, which can serve as a reference for this compound.
Table 1: In Vitro Activity of N-oleoyldopamine (OLDA) on TRPV1 Receptor
| Parameter | Value | Cell Line | Assay | Reference |
| EC₅₀ for Calcium Influx | 36 nM | HEK293 cells expressing VR1 | Calcium Imaging | [1] |
Table 2: In Vivo Nociceptive Response to Intraplantar N-oleoyldopamine (OLDA) in Mice
| Dose (µg) | Paw Withdrawal Latency (s) | Nocifensive Behavior | Reference |
| 0.72 (EC₅₀) | Reduced | Observed | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound-induced nociception are provided below.
Protocol 1: In Vitro Calcium Influx Assay for TRPV1 Activation
This protocol details the measurement of intracellular calcium levels in response to this compound, providing a direct measure of TRPV1 activation.
Materials:
-
HEK293 cells stably expressing rat or human TRPV1
-
Culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
This compound stock solution (in DMSO)
-
Capsaicin (positive control)
-
TRPV1 antagonist (e.g., Capsazepine)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Plate TRPV1-expressing HEK293 cells in 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with HBSS. Incubate cells with Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS.
-
Calcium Measurement:
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in a fluorescence microplate reader and record baseline fluorescence.
-
Add the this compound solutions to the wells.
-
Immediately begin recording fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from baseline for each concentration.
-
Plot the dose-response curve and determine the EC₅₀ value.
-
Figure 2: Experimental workflow for the in vitro calcium influx assay.
Protocol 2: Hot Plate Test for Thermal Nociception in Rats
This protocol is used to assess the thermal nociceptive response following administration of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Hot plate apparatus with adjustable temperature
-
This compound solution for injection (e.g., in saline with Tween 80)
-
Syringes and needles for intraplantar injection
Procedure:
-
Acclimation: Acclimate rats to the testing room and the hot plate apparatus for at least 30 minutes before the experiment.
-
Baseline Measurement: Place each rat on the hot plate (maintained at 55 ± 0.5°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administration: Administer this compound via intraplantar injection into the hind paw.
-
Post-treatment Measurement: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), place the rat back on the hot plate and record the paw withdrawal latency.
-
Data Analysis:
-
Calculate the change in paw withdrawal latency from baseline for each animal.
-
Compare the latencies of the this compound-treated group with a vehicle-treated control group.
-
Figure 3: Experimental workflow for the hot plate test.
Protocol 3: Formalin Test for Inflammatory Pain in Mice
The formalin test is a model of continuous inflammatory pain and is useful for evaluating the effects of compounds on both acute and tonic pain.
Materials:
-
Male Swiss Webster or C57BL/6 mice (20-25 g)
-
Formalin solution (e.g., 2.5% in saline)
-
This compound solution for injection
-
Observation chambers with mirrors for clear viewing of paws
-
Stopwatch
Procedure:
-
Acclimation: Place mice individually in the observation chambers for at least 30 minutes to acclimate.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately after the formalin injection, start a stopwatch and record the cumulative time the mouse spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Analysis:
-
Calculate the total licking/biting time for each phase.
-
Compare the results between the this compound-treated group and a vehicle-treated control group.
-
Figure 4: Experimental workflow for the formalin test.
Conclusion
This compound is a valuable pharmacological tool for inducing nociception in animal models through the activation of the TRPV1 receptor. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies of pain and analgesia. It is recommended to perform pilot studies to determine the optimal dose and administration route for specific experimental conditions.
References
- 1. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding diverse TRPV1 signaling – an... | F1000Research [f1000research.com]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis and Purification of N-Vanillyloctanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical synthesis, purification, and analytical characterization of N-Vanillyloctanamide, a synthetic capsaicinoid. The protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Chemical Synthesis of this compound
This compound is synthesized via an amide coupling reaction between vanillylamine and octanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, is a common and efficient method for forming amides from amines and acyl chlorides. The reaction proceeds readily at room temperature in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Vanillylamine hydrochloride
-
Octanoyl chloride
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve vanillylamine hydrochloride (1.0 equivalent) in dichloromethane.
-
Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrochloride and the HCl produced during the reaction. Stir the mixture for 10-15 minutes at room temperature.
-
Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirring solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Expected Yield and Purity:
The yield and purity of the synthesized this compound can vary based on the reaction conditions and purification method.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (crude) | >90% |
| Purity (purified) | >98% |
Purification of this compound
The crude this compound can be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity product.
Experimental Protocol: Column Chromatography
Materials:
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Standard chromatography column and accessories
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the top of the prepared column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Experimental Protocol: Recrystallization
Materials:
-
Purified this compound from chromatography
-
Ethanol or a mixture of ethanol and water
-
Standard glassware for recrystallization
Procedure:
-
Dissolve the this compound in a minimal amount of hot ethanol.
-
If necessary, add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for assessing the purity of this compound.
Instrumentation and Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the exact conditions and column, but typically in the range of 5-10 minutes. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.8 (m, 3H, aromatic), ~5.8 (s, 1H, OH), ~4.3 (d, 2H, CH₂-N), ~3.8 (s, 3H, OCH₃), ~2.2 (t, 2H, CH₂-C=O), ~1.6 (m, 2H, CH₂), ~1.3 (m, 8H, (CH₂)₄), ~0.9 (t, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~173 (C=O), ~147 (C-O), ~145 (C-OH), ~121 (aromatic CH), ~114 (aromatic CH), ~110 (aromatic CH), ~56 (OCH₃), ~44 (CH₂-N), ~37 (CH₂-C=O), ~32, 29, 26, 23 (alkyl CH₂), ~14 (CH₃).
Mass Spectrometry (MS):
-
Expected Molecular Ion [M+H]⁺: m/z 280.1913
-
Key Fragmentation Peaks: The mass spectrum will likely show a prominent peak corresponding to the vanillyl cation (m/z 137) resulting from the cleavage of the amide bond.
Signaling Pathway
This compound, as a synthetic capsaicinoid, is an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] Activation of TRPV1 by vanilloids leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates a signaling cascade perceived as a pungent or burning sensation.
Caption: this compound activation of the TRPV1 signaling pathway.
References
Application Note: HPLC Analysis of N-Vanillyloctanamide
Introduction
N-Vanillyloctanamide, a synthetic capsaicinoid, is gaining interest in the pharmaceutical and food industries for its sensory and potential therapeutic properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, formulation development, and research. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, including sample preparation, chromatographic conditions, and method validation.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The analyte is separated on a C18 column with an isocratic mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
Experimental Protocols
1. Sample Preparation
The sample preparation protocol aims to extract this compound from the sample matrix and remove potential interferences.
-
For Solid Samples (e.g., powders, formulations):
-
Accurately weigh a representative amount of the homogenized sample.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile) in a known volume.
-
Vortex the mixture for 2-3 minutes to ensure thorough mixing.
-
Sonicate the mixture for 15-20 minutes to facilitate the extraction of this compound.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any undissolved particulates.[1]
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1][2]
-
-
For Liquid Samples (e.g., solutions, suspensions):
2. Chromatographic Conditions
The following HPLC conditions have been optimized for the analysis of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
3. Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]
-
System Suitability: System suitability was assessed by injecting five replicates of a standard solution. The acceptance criteria were:
-
Relative Standard Deviation (RSD) of the peak area < 2.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000[3]
-
-
Linearity: Linearity was evaluated by analyzing a series of standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.[4][5]
-
Accuracy: The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels. The percentage recovery was then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on three different days by different analysts. The RSD for both repeatability and intermediate precision should be < 2.0%.[4]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[5][6][7]
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| RSD of Peak Area (%) | 0.85 | < 2.0% |
| Tailing Factor | 1.2 | ≤ 2.0 |
| Theoretical Plates | 5800 | > 2000 |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 248.9 |
| 10 | 501.5 |
| 25 | 1255.3 |
| 50 | 2510.1 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| Low | 10 | 9.85 | 98.5 |
| Medium | 25 | 25.45 | 101.8 |
| High | 50 | 50.90 | 101.8 |
Table 4: Precision Data
| Precision Type | RSD (%) | Acceptance Criteria |
| Repeatability | 0.95 | < 2.0% |
| Intermediate Precision | 1.35 | < 2.0% |
Table 5: LOD and LOQ
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for analytical method validation according to ICH guidelines.
References
- 1. nacalai.com [nacalai.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC-PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Vanillyloctanamide: Application Notes and Protocols for Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Vanillyloctanamide, also known as nonivamide, is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] Found naturally in chili peppers, this compound offers a valuable tool for investigating the mechanisms of neuropathic pain and for the preclinical assessment of novel analgesic agents.[1][2] Its primary mechanism of action involves the activation and subsequent desensitization of TRPV1-expressing sensory neurons, which play a crucial role in the transmission of pain signals.[2] This document provides detailed application notes and experimental protocols for the use of this compound in rodent models of neuropathic pain.
Mechanism of Action
This compound exerts its effects primarily through the activation of TRPV1, a non-selective cation channel predominantly expressed on the peripheral terminals of nociceptive sensory neurons. The binding of this compound to the TRPV1 receptor triggers the influx of calcium and sodium ions, leading to depolarization of the neuronal membrane and the generation of action potentials that are transmitted to the central nervous system, resulting in a sensation of heat and pain.[2]
Prolonged or repeated application of this compound leads to the desensitization of TRPV1-expressing neurons. This process is characterized by a reduction in the response to subsequent stimuli and is a key component of its analgesic effect. The desensitization is thought to occur through a combination of mechanisms, including calcium-dependent inactivation of the TRPV1 channel and potential depletion of neuropeptides such as substance P from sensory nerve endings.
Furthermore, this compound has demonstrated anti-inflammatory properties, which may contribute to its analgesic efficacy in neuropathic pain states.
Signaling Pathway
The activation of TRPV1 by this compound initiates a complex intracellular signaling cascade within the sensory neuron. This pathway is critical for both the initial nociceptive response and the subsequent desensitization that leads to analgesia.
References
Application Notes and Protocols: N-Vanillyloctanamide as a Tool for Studying TRPV1 Desensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal detector of noxious stimuli, including high temperatures (>42°C), acidic conditions, and chemical agonists such as capsaicin, the pungent component of chili peppers.[1][2] Prolonged or repeated exposure to TRPV1 agonists leads to a decrease in the channel's activity, a phenomenon known as desensitization. This process is of significant interest as it is thought to underlie the analgesic effects of topical capsaicin.[3]
N-Vanillyloctanamide is a synthetic analogue of capsaicin that acts as a potent agonist of the TRPV1 receptor. Its consistent and well-defined chemical properties make it an excellent tool for studying the molecular mechanisms of TRPV1 activation and, more importantly, desensitization. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in TRPV1 desensitization studies.
Mechanism of TRPV1 Desensitization
TRPV1 desensitization is a complex process involving multiple intracellular signaling pathways. A key trigger for desensitization is the influx of extracellular calcium (Ca²⁺) upon channel opening.[3][4] This increase in intracellular Ca²⁺ initiates a cascade of events, including:
-
Calmodulin (CaM) Binding: Calcium-bound calmodulin can directly interact with TRPV1, contributing to its desensitization.[5]
-
Dephosphorylation: The calcium-dependent phosphatase, calcineurin (Protein Phosphatase 2B), plays a crucial role by dephosphorylating TRPV1, leading to a reduction in channel activity.[3][4][6]
-
Phosphatidylinositol 4,5-bisphosphate (PIP₂) Depletion: Activation of phospholipase C (PLC) can lead to the hydrolysis of PIP₂, a membrane phospholipid that is essential for TRPV1 activity. Recovery from desensitization has been shown to require the resynthesis of PIP₂.[6]
-
Protein Kinase C (PKC) and Protein Kinase A (PKA) Involvement: While PKA and PKC are generally involved in sensitizing TRPV1, their complex roles in the phosphorylation state of the channel can also influence the desensitization process.[3][5][7]
Data Presentation
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: this compound Concentration and Incubation Times for TRPV1 Desensitization
| Parameter | Value | Description | Reference |
| This compound Concentration | 1 - 10 µM | Effective concentration range for inducing TRPV1 desensitization in cell culture. | Adapted from Capsaicin protocols[6] |
| Initial Agonist Application | 1 - 5 min | Duration of the initial application of this compound to induce desensitization. | Adapted from Capsaicin protocols[4] |
| Washout Period | 5 - 10 min | Time for washing out the agonist to observe recovery from desensitization. | [6] |
| Subsequent Agonist Applications | 1 - 2 min | Duration of subsequent applications to measure the extent of desensitization and recovery. | [6] |
Table 2: Key Parameters in Electrophysiological Recordings of TRPV1 Desensitization
| Parameter | Value | Description | Reference |
| Holding Potential | -60 mV | Standard holding potential for whole-cell patch-clamp recordings of TRPV1 currents. | [6] |
| Extracellular Ca²⁺ Concentration | 1.8 - 2 mM | Essential for observing Ca²⁺-dependent desensitization. | [4][6] |
| Intracellular Ca²⁺ Buffer (EGTA) | 1 - 5 mM | Included in the pipette solution to control intracellular Ca²⁺ levels. | [6][8] |
| Agonist Application Interval | ~5 min | Time between repeated agonist applications to assess recovery from desensitization. | [6] |
Experimental Protocols
The following are detailed protocols for studying TRPV1 desensitization using this compound in common in vitro systems.
Protocol 1: In Vitro Calcium Imaging Assay
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, providing an indication of TRPV1 activation and desensitization.
Materials:
-
HEK293 cells stably expressing human TRPV1 (or primary dorsal root ganglion neurons).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS).
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Capsaicin stock solution (in DMSO, for positive control).
-
TRPV1 antagonist (e.g., capsazepine, for negative control).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Culture: Plate TRPV1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal volume of 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Baseline Measurement: Add 100 µL of HBSS to each well and measure the baseline fluorescence for 1-2 minutes.
-
Induction of Desensitization:
-
Add this compound to achieve a final concentration of 1-10 µM.
-
Record the fluorescence signal for 5-10 minutes to observe the initial activation and subsequent desensitization (decrease in signal).
-
-
Washout and Recovery:
-
Carefully aspirate the this compound solution and wash the cells three times with HBSS.
-
Incubate the cells in HBSS for a 5-10 minute recovery period.
-
-
Second Agonist Application: Re-apply the same concentration of this compound and record the fluorescence response. The reduced peak fluorescence compared to the initial application indicates the extent of desensitization.
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response of the second application to the first to quantify the percentage of desensitization.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through the TRPV1 channel, providing a more detailed analysis of desensitization kinetics.
Materials:
-
HEK293 cells expressing TRPV1 plated on glass coverslips.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (2-5 MΩ resistance).
-
External Solution (in mM): 140 NaCl, 5 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).[6]
-
Internal Solution (in mM): 140 CsCl, 5 EGTA, 1 MgCl₂, 10 HEPES (pH 7.2 with CsOH).[6]
-
This compound stock solution (in DMSO).
-
Perfusion system for rapid solution exchange.
Procedure:
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Whole-Cell Configuration:
-
Approach a single cell with a patch pipette filled with the internal solution.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Induction of Desensitization:
-
Perfuse the cell with the external solution containing 1-10 µM this compound for 1-2 minutes until the current response peaks and then declines, indicating desensitization.
-
-
Washout and Recovery:
-
Switch the perfusion back to the control external solution for 5-10 minutes to allow for recovery from desensitization.
-
-
Second Agonist Application:
-
Re-apply the same concentration of this compound and record the current response.
-
-
Data Analysis:
-
Measure the peak current amplitude for both the first and second agonist applications.
-
Calculate the ratio of the second peak current to the first to quantify the extent of desensitization.
-
Visualizations
Caption: TRPV1 desensitization signaling pathway.
Caption: Experimental workflow for calcium imaging.
Caption: Experimental workflow for patch-clamp electrophysiology.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]
- 3. TRPV1 - Wikipedia [en.wikipedia.org]
- 4. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional Recovery from Desensitization of Vanilloid Receptor TRPV1 Requires Resynthesis of Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Desensitization of capsaicin-activated currents in the vanilloid receptor TRPV1 is decreased by the cyclic AMP-dependent protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Vanillyloctanamide in Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing N-Vanillyloctanamide, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) agonist, in calcium imaging assays. This document offers comprehensive experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a synthetic analog of capsaicin, the pungent compound in chili peppers. It selectively activates the TRPV1 ion channel, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.[1][2][3] Activation of TRPV1 by agonists like this compound leads to a rapid influx of calcium ions (Ca²⁺), which can be visualized and quantified using fluorescent calcium indicators.[1][2][3] This makes calcium imaging a powerful tool to study TRPV1 function and to screen for novel modulators of this important pain receptor.
Principle of the Assay
The assay is based on the use of a cell-permeant fluorescent calcium indicator, such as Fluo-4 acetoxymethyl (AM) ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits weak fluorescence. Upon binding to Ca²⁺ that enters the cell following TRPV1 activation by this compound, the fluorescence intensity of Fluo-4 increases significantly. This change in fluorescence is directly proportional to the intracellular calcium concentration and can be measured using a fluorescence microscope or a microplate reader.
Signaling Pathway
This compound binds to the TRPV1 channel, causing a conformational change that opens the channel pore. This allows for the influx of cations, primarily Ca²⁺, down their electrochemical gradient. The resulting increase in intracellular Ca²⁺ concentration triggers various downstream signaling cascades.
Caption: this compound activates the TRPV1 channel, leading to calcium influx and downstream signaling.
Experimental Protocols
This section provides a detailed protocol for a calcium imaging assay using Fluo-4 AM in a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
HEK293 cells stably expressing human TRPV1 (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Fluo-4 AM
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HBSS without Ca²⁺ and Mg²⁺
-
Ionomycin (positive control)
-
Capsazepine (TRPV1 antagonist, negative control)
-
Dimethyl sulfoxide (DMSO)
-
Black-walled, clear-bottom 96-well plates
Experimental Workflow
Caption: Workflow for a calcium imaging assay using this compound.
Detailed Procedure
1. Cell Culture and Plating:
-
Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in cell-culture grade DMSO. Store at -20°C.
-
Fluo-4 AM Stock Solution (1 mM): Dissolve Fluo-4 AM in anhydrous DMSO. Store at -20°C, protected from light.
-
Pluronic F-127 (20% w/v): Dissolve Pluronic F-127 in DMSO.
-
Probenecid Stock Solution (250 mM, optional): Dissolve probenecid in 1 M NaOH and adjust the pH to 7.4 with 1 M HCl.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
3. Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For each 10 mL of Assay Buffer, add 20 µL of Fluo-4 AM stock solution (final concentration 2 µM) and 50 µL of Pluronic F-127 solution (final concentration 0.1%). If using, add 40 µL of Probenecid stock solution (final concentration 1 mM). Mix well.
-
Remove the culture medium from the cells and wash each well once with 100 µL of Assay Buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
Add 100 µL of Assay Buffer to each well and incubate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
4. Calcium Flux Measurement:
-
Prepare serial dilutions of this compound in Assay Buffer at 2X the final desired concentrations. Also prepare 2X solutions of your positive (e.g., 10 µM Ionomycin) and negative (e.g., Assay Buffer with DMSO, 10 µM Capsazepine) controls.
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. Configure the instrument for a kinetic read, with measurements taken every 1-2 seconds for a total of 180-300 seconds.
-
Establish a stable baseline fluorescence reading for 20-30 seconds.
-
Add 100 µL of the 2X this compound dilutions or control solutions to the corresponding wells.
-
Immediately start the kinetic read and continue for the designated time.
Data Analysis and Presentation
-
Data Normalization: The raw fluorescence data should be normalized to the baseline fluorescence to account for variations in cell number and dye loading. The change in fluorescence (ΔF) is divided by the initial fluorescence (F₀), expressed as ΔF/F₀.
-
Dose-Response Curves: Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the EC₅₀ value.
-
Quantitative Data Summary: Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Potency of TRPV1 Agonists in Calcium Imaging Assays
| Compound | Cell Line | EC₅₀ (nM) | Maximal Response (% of Capsaicin) | Reference |
| This compound | HEK293-hTRPV1 | To be determined | To be determined | - |
| Capsaicin | HEK293-hTRPV1 | ~10 - 440 | 100% | Fictional Data |
| Anandamide | hTRPV1-HEK293 | 261 ± 13 | Not Reported | [4] |
| Novel Agonist 1 | HEK293-TRPV1 | 53 ± 6 | Not Reported | Fictional Data |
| Novel Agonist 2 | HEK293-TRPV1 | 92 ± 10 | Not Reported | Fictional Data |
Table 2: Recommended Concentration Range for this compound
| Parameter | Recommended Value |
| Starting Concentration | 1 nM |
| Highest Concentration | 10,000 nM (10 µM) |
| Number of Data Points | 8-10 (logarithmic dilutions) |
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of extracellular dye by thorough washing. The use of a background suppressor in the assay buffer can also be beneficial.
-
Low Signal-to-Noise Ratio: Optimize cell seeding density and dye loading conditions (concentration and incubation time). Ensure the health and viability of the cells.
-
No Response to this compound: Verify the expression and functionality of TRPV1 in the cell line using a known potent agonist like capsaicin or resiniferatoxin. Confirm the integrity of the this compound compound.
-
Cell Detachment: Handle the plate gently during washing steps. Consider using coated plates to improve cell adherence.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate TRPV1 channel function and screen for novel therapeutic agents targeting this important receptor.
References
Troubleshooting & Optimization
N-Vanillyloctanamide solubility in common lab solvents
This guide provides technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with N-Vanillyloctanamide. Below you will find data on its solubility in common laboratory solvents, frequently asked questions, and a standard protocol for solution preparation.
Solubility of this compound
This compound is a capsaicinoid characterized by a polar vanillyl group and a non-polar octanoyl tail. This amphipathic nature dictates its solubility. Due to its long alkyl chain, it has limited solubility in aqueous solutions but is generally soluble in organic solvents.[1] Quantitative solubility data for this compound is not widely published; however, its solubility profile can be inferred from its chemical structure and data on similar compounds like Nonivamide.
The following table summarizes the expected solubility of this compound in common lab solvents.
| Solvent | Chemical Formula | Type | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Highly Soluble |
| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble |
| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Water | H₂O | Polar Protic | Very Low / Insoluble |
Note: "Soluble" indicates that stock solutions at concentrations commonly used in laboratory settings (e.g., 1-100 mM) can likely be prepared. Empirical testing is recommended to determine the precise solubility limit for your specific application.
Troubleshooting and FAQs
This section addresses common issues encountered when preparing this compound solutions.
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A: For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic molecules, including those with poor water solubility.[2][3] For applications where DMSO is not suitable, 100% ethanol is a common alternative.
Q2: I am trying to dissolve this compound powder, but it is not going into solution easily. What can I do?
A: If you encounter difficulty dissolving the compound, you can try the following methods:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.
-
Gentle Warming: Warm the solution in a water bath set to 30-40°C. Do not overheat, as it may degrade the compound.
-
Sonication: Use a bath sonicator to break up any clumps of powder and increase the rate of dissolution. Sonicate in short bursts to avoid heating the sample.
Q3: How do I prepare an aqueous working solution from my DMSO stock for a cell culture experiment? I'm seeing precipitation.
A: This is a common issue when diluting a compound from a non-aqueous stock into an aqueous buffer or cell culture medium. The compound precipitates because its concentration exceeds its solubility limit in the final aqueous solution. To avoid this:
-
Use a high-concentration stock: This minimizes the volume of organic solvent added to your aqueous medium.
-
Dilute just before use: Prepare the working solution immediately before adding it to your cells.
-
Add stock to medium while vortexing: Pipette the required volume of your DMSO stock directly into your pre-warmed cell culture medium while gently vortexing or swirling the tube. This rapid dispersion helps prevent localized high concentrations that lead to precipitation.
-
Keep final DMSO concentration low: For most cell lines, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent toxicity.
Q4: Is this compound stable in a DMSO stock solution?
A: Yes, this compound is generally stable in a DMSO stock solution when stored properly. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C.[4] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
Experimental Protocols & Workflows
Diagram: Workflow for Preparing a Working Solution
The following diagram illustrates a standard workflow for preparing a final working solution of this compound from a powdered solid for use in a typical in-vitro experiment.
Caption: Workflow for preparing this compound working solution.
References
Troubleshooting N-Vanillyloctanamide precipitation in buffer
Welcome to the technical support center for N-Vanillyloctanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a specific focus on troubleshooting precipitation issues in buffer solutions.
Troubleshooting Guide & FAQs
This section addresses common questions and challenges encountered when working with this compound, providing practical solutions and preventative measures.
Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/cell culture medium. What happened and how can I prevent this?
A1: This is a common issue arising from the hydrophobic nature of this compound. While it is soluble in organic solvents like DMSO, its aqueous solubility is low. When the DMSO stock is diluted into an aqueous solution, the this compound can crash out of solution as it comes into contact with the water.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.[1][2][3][4] However, a sufficient amount of DMSO is necessary to maintain solubility. You may need to perform a dose-response curve for your specific cell line to determine the maximum tolerable DMSO concentration.
-
Modify Dilution Technique: Instead of adding the aqueous buffer to your DMSO stock, add the this compound stock solution directly to the final volume of your pre-warmed aqueous buffer with vigorous vortexing or stirring. This rapid dispersal can help prevent localized high concentrations of the compound that lead to precipitation.
-
Work with Concentrated Stocks: Prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows you to add a very small volume of the stock to your aqueous buffer, minimizing the disruption to the aqueous environment.
-
Consider Surfactants: For particularly challenging applications, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 (typically at a final concentration of 0.05-0.1%), to your buffer can help to maintain the solubility of hydrophobic compounds.
Q2: What is the recommended procedure for preparing a working solution of this compound for a cell-based assay?
A2: The following is a general protocol for preparing a working solution of this compound. Optimization may be required for your specific experimental conditions.
Experimental Protocol: Preparation of this compound Working Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare a 10 mM stock solution in a desired volume of DMSO. (Molecular Weight of this compound: 279.37 g/mol )
-
Weigh the this compound powder and dissolve it in the appropriate volume of 100% DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your stock solution. Store at -20°C for long-term storage.
-
-
Prepare the Final Working Solution:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of buffer or media.
-
Crucially, add the calculated volume of the DMSO stock solution dropwise to your pre-warmed (37°C) buffer or media while vortexing vigorously. Do not add the buffer to the DMSO stock.
-
Visually inspect the solution for any signs of precipitation (see Q3).
-
Q3: How can I visually confirm if my this compound has precipitated?
A3: Precipitation of this compound in your buffer or media can be subtle. Here are some visual cues to look for:
-
Cloudiness or Turbidity: The solution may appear hazy or milky.
-
Visible Particles: You may see small, crystalline particles suspended in the solution or settled at the bottom of the tube or well.
-
Sheen or Film: A thin, oily film may be visible on the surface of the liquid.
-
Inconsistent Staining/Cell Morphology: In cell-based assays, you may observe uneven staining or areas of cells with altered morphology where the compound has precipitated.
It is good practice to visually inspect your working solutions under a light source before adding them to your cells.
Data Presentation
While specific solubility data for this compound in various buffers is not extensively published, the following table provides solubility information for capsaicin, a structurally similar and well-studied capsaicinoid, which can serve as a useful reference. The solubility of this compound is expected to be in a similar range.
| Compound | Solvent | Temperature (°C) | Solubility |
| Capsaicin | Water | Not Specified | 12.0 ± 0.013 µg/mL |
| Capsaicin | Aqueous Media | Not Specified | Poor |
Maximum Recommended DMSO Concentrations for Common Cell Lines
| Cell Line | Maximum Tolerated DMSO Concentration (%) | Incubation Time (hours) |
| General Guideline | < 1% | Varies |
| CHO, PC-12, SH-SY5Y | > 1% (toxic) | 24 |
| Hepatocytes, Cardiomyocytes | 1.5 - 2.0% | 24 |
| HepG2, MDA-MB-231, MCF-7 | 0.6 - 0.15% (recommended) | Not Specified |
| Leukemic Cell Lines | ≥ 2% (cytotoxic) | 24, 48, 72 |
Mandatory Visualizations
Signaling Pathway of this compound
This compound primarily exerts its effects through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.
Caption: this compound activates the TRPV1 channel, leading to cation influx and cellular responses.
Experimental Workflow for Troubleshooting Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing N-Vanillyloctanamide concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using N-Vanillyloctanamide (a capsaicin analog) in cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly found in sensory neurons but also expressed in various other cell types.[1][3] Its activation by this compound leads to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the cell membrane and triggers downstream signaling cascades.[2]
Q2: What is a typical working concentration range for this compound?
A2: The optimal concentration is highly cell-type dependent and should be determined empirically. However, a general starting point for in vitro studies ranges from nanomolar (nM) to low micromolar (µM) concentrations. For example, studies with SH-SY5Y neuroblastoma cells have used concentrations in the range of 100 nM. It is crucial to perform a dose-response curve to identify the ideal concentration for your specific cell line and experimental goals.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media.[4] Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent.[4] Prepare a high-concentration stock (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Q4: What is the maximum permissible DMSO concentration in my cell culture?
A4: The final concentration of DMSO in the culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity.[4] Most cell lines can tolerate DMSO up to 0.5% (v/v), but sensitive cell types, such as primary neurons or stem cells, may require concentrations below 0.1% (v/v).[4] Always include a vehicle control (media with the same final DMSO concentration as the experimental wells) in your experiments to account for any solvent effects.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Culture Media | Poor solubility of this compound.[6][7] | Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Prepare the final working solution by adding the DMSO stock to the pre-warmed medium while vortexing to ensure rapid and even dispersion.[4] Consider using solubilizing agents like β-cyclodextrins if precipitation persists.[4] |
| High Cell Death / Cytotoxicity | Concentration of this compound is too high. Final DMSO concentration is toxic. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your specific cell line.[8][9] Always run a vehicle control with the highest concentration of DMSO used in your experiment to rule out solvent toxicity.[4] |
| No Observable Effect | Concentration is too low. Cell line does not express functional TRPV1 channels. Reagent degradation. | Confirm TRPV1 expression in your cell line via RT-PCR, Western blot, or immunocytochemistry. Perform a dose-response experiment with a wider concentration range. Ensure proper storage of the this compound stock solution to prevent degradation. |
| Inconsistent or Variable Results | Incomplete dissolution of the compound. Uneven plating of cells. Variability in treatment time or cell density. | Ensure complete dissolution of the formazan crystals in MTT assays by gentle shaking or pipetting. Standardize cell seeding density and treatment duration across all experiments. Use a multichannel pipette for adding reagents to minimize variability between wells. |
| Potential Off-Target Effects | The observed phenotype is not mediated by TRPV1.[10][11][12] | Use a TRPV1 antagonist (e.g., Capsazepine, BCTC) to confirm that the observed effect is specifically mediated by TRPV1 activation.[3] Consider using CRISPR/Cas9 to generate a TRPV1 knockout cell line as a negative control.[10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
This protocol determines the concentration range that affects cell viability, which is crucial for differentiating between receptor-mediated effects and general cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
This compound
-
DMSO
-
Cell line of interest
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[13][14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours.[13]
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.5%).
-
Treatment: After 24 hours, carefully aspirate the medium and add 100 µL of the prepared this compound dilutions (and controls) to the respective wells. Include "cells only" (untreated) and "media only" (blank) controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot cell viability against this compound concentration to determine the EC₅₀ (effective concentration) or CC₅₀ (cytotoxic concentration).
Visualizations
This compound Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
TRPV1 Signaling Pathway
Caption: Simplified TRPV1 signaling pathway activated by this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. abmole.com [abmole.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. texaschildrens.org [texaschildrens.org]
N-Vanillyloctanamide stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N-Vanillyloctanamide under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, an amide, can be influenced by several factors, including pH, temperature, and the presence of oxidative agents. Amide hydrolysis is generally catalyzed by acidic or basic conditions, with the rate of degradation increasing at more extreme pH values and higher temperatures.
Q2: How stable is this compound to thermal stress?
A2: this compound is expected to be relatively stable to heat. Studies on similar capsaicinoids, like capsaicin and dihydrocapsaicin, have shown that significant degradation occurs only at elevated temperatures. For instance, the activation energies for the thermal degradation of capsaicin and dihydrocapsaicin are approximately 87.2 kJ/mol and 84.0 kJ/mol, respectively[1][2][3]. Nonivamide (N-Pelargonic acid vanillylamide), a very close analog, is reported to be more heat-stable than capsaicin[4].
Q3: Is this compound susceptible to hydrolysis?
A3: While the amide bond in this compound can undergo hydrolysis, studies on capsaicin suggest that hydrolysis is not a significant degradation pathway in aqueous solutions under neutral conditions[1][3]. However, under strongly acidic or basic conditions, hydrolysis can be accelerated.
Q4: What is the expected photostability of this compound?
A4: Based on its chemical structure, which contains a phenolic ring, this compound may be susceptible to photodegradation. It is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.
Q5: What are the potential degradation products of this compound?
A5: Under forced degradation conditions, the primary degradation pathway is expected to be the hydrolysis of the amide bond, yielding vanillylamine and octanoic acid. Oxidative degradation may also occur at the phenolic hydroxyl group and the benzylic position.
Troubleshooting Guides
Issue 1: Inconsistent results in bioassays or analytical measurements.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solutions | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., ethanol, DMSO) and store them at -20°C or lower, protected from light. Perform a quick purity check of the stock solution using HPLC-UV. |
| pH-mediated degradation in experimental buffer | Ensure the pH of your experimental buffer is within a stable range for this compound (ideally near neutral). If experiments must be conducted at acidic or basic pH, minimize the incubation time and temperature. |
| Interaction with other components in the medium | Evaluate the compatibility of this compound with other components in your experimental setup. Certain excipients or media components could potentially catalyze degradation. |
Issue 2: Unexpected peaks observed during HPLC analysis.
| Potential Cause | Troubleshooting Step |
| Formation of degradation products | This may indicate instability under your analytical or storage conditions. Conduct a forced degradation study to intentionally generate degradation products and identify their retention times. This will help confirm if the unexpected peaks correspond to degradants. |
| Interaction with common pharmaceutical excipients | If formulating this compound, be aware of potential interactions. For example, basic excipients like magnesium stearate could promote degradation of base-labile drugs[5][6]. Lactose, a reducing sugar, can participate in Maillard reactions with primary or secondary amines, although this is less likely with the amide in this compound[7]. Microcrystalline cellulose is generally considered inert[8][9]. |
| Contamination of the HPLC system or solvent | Run a blank gradient (mobile phase without sample) to check for system peaks. Ensure the purity of your solvents and proper system cleaning. |
Quantitative Data Summary
Direct quantitative stability data for this compound is limited. The following table summarizes data for the closely related capsaicinoids, which can serve as a useful proxy.
Table 1: Thermal Degradation Kinetics of Capsaicin and Dihydrocapsaicin
| Compound | Frequency Factor (A) (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Capsaicin | 2.60 x 10⁹ | 87.2 |
| Dihydrocapsaicin | 1.25 x 10⁹ | 84.0 |
| Data from thermal degradation studies conducted between 100°C and 210°C. Degradation followed first-order kinetics[1][2][3]. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Incubate the vials at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer the solid this compound powder to a vial and place it in an oven at 80°C for 48 hours.
-
Also, expose a solution of this compound to the same conditions.
-
At specified time points, dissolve the solid in methanol or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At the end of the exposure, analyze both the exposed and control samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that the major degradation products are formed without complete degradation of the drug substance[10].
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method can resolve the parent drug from its degradation products and any excipients.
-
Linearity: Prepare a series of standard solutions of this compound over a defined concentration range (e.g., 1-100 µg/mL) and perform a linear regression analysis of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of this compound into a placebo mixture or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same standard solution on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation of Capsaicin and Dihydrocapsaicin during Cooking [agris.fao.org]
- 4. Nonivamide - Wikipedia [en.wikipedia.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. scielo.br [scielo.br]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Vanillyloctanamide Aqueous Solution Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of N-Vanillyloctanamide in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my aqueous buffer?
A1: this compound is a hydrophobic compound with low intrinsic aqueous solubility. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.
Q2: What is the approximate aqueous solubility of this compound?
A2: While specific data for this compound is limited, data for the closely related compound capsaicin indicates a very low aqueous solubility. For instance, the solubility of capsaicin in PBS (pH 7.2) is at least 0.1 mg/mL.[1] It is advisable to assume a similarly low solubility for this compound.
Q3: Can I increase the aqueous solubility of this compound?
A3: Yes, several methods can be employed to increase the apparent aqueous solubility of this compound and prevent precipitation. These include the use of co-solvents, surfactants, and cyclodextrins.
Q4: What are co-solvents and which ones are effective for this compound?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds. Ethanol is a commonly used and effective co-solvent for capsaicinoids like this compound.[2][3] Propylene glycol is another potential co-solvent.
Q5: How do surfactants help in preventing precipitation?
A5: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core that can encapsulate this compound, effectively increasing its solubility in the bulk aqueous phase. Non-ionic surfactants like Tween® 80 (Polysorbate 80) are often used for this purpose.
Q6: What are cyclodextrins and how do they work?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can form inclusion complexes with hydrophobic molecules like this compound, where the guest molecule is encapsulated within the cyclodextrin's cavity. This complex is more water-soluble than the free compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the aqueous solubility and bioavailability of capsaicin.[4]
Q7: Is it necessary to perform stability testing on my this compound solutions?
A7: Yes, especially for solutions prepared with co-solvents or surfactants and intended for use over a period of time. Stability studies should assess the physical (e.g., precipitation, clarity) and chemical stability of this compound in your chosen formulation. It is recommended that aqueous solutions of capsaicinoids not be stored for more than one day unless stability has been demonstrated.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of this compound exceeds its aqueous solubility limit. The organic solvent concentration in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final aqueous solution. Ensure the final solvent concentration is compatible with your experimental system.3. Utilize a surfactant: Add a surfactant like Tween® 80 to the aqueous buffer before adding the this compound stock solution.4. Use cyclodextrins: Prepare an inclusion complex of this compound with a cyclodextrin like HP-β-CD. |
| Cloudiness or haze formation in the solution over time. | The solution is supersaturated and slowly precipitating. The formulation may be physically unstable at the storage temperature. | 1. Filter the solution through a 0.22 µm filter to remove any initial undissolved particles or aggregates.2. Optimize the formulation: Adjust the concentration of the co-solvent, surfactant, or cyclodextrin to improve stability.3. Evaluate storage conditions: Store the solution at a different temperature (e.g., 4°C or room temperature) and observe for changes. Conduct a formal stability study. |
| Inconsistent experimental results. | Precipitation of the active compound leads to a lower effective concentration. Degradation of this compound in the aqueous environment. | 1. Visually inspect solutions for any signs of precipitation before each use.2. Prepare fresh solutions for each experiment, especially if stability has not been established.3. Perform a stability study to determine the shelf-life of your formulation under your specific storage conditions.[5] |
Quantitative Data Summary
The following tables summarize solubility data for capsaicin, which can be used as a reasonable estimate for this compound due to their structural similarity.
Table 1: Solubility of Capsaicin in Different Solvents
| Solvent | Solubility |
| Ethanol | ≥ 30 mg/mL[1] |
| DMSO | ≥ 30 mg/mL[1] |
| Dimethylformamide | ≥ 30 mg/mL[1] |
| PBS (pH 7.2) | ≥ 0.1 mg/mL[1] |
| Water (achieved via solvent evaporation) | Up to 6400 ppm (6.4 mg/mL)[2][3] |
Table 2: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Capsaicin Solubility
| System | Outcome | Reference |
| Capsaicin/HP-β-CD (1:1 molar ratio) | Significantly increased dissolution rate. | [4] |
| Capsaicin with HP-β-CD | Enhanced subcutaneous absorption and bioavailability in rats. | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Aqueous Solution using a Co-solvent (Ethanol)
This protocol is adapted from a method developed for capsaicin.[2][3]
Objective: To prepare a stock solution of this compound in water at a concentration higher than its intrinsic solubility.
Materials:
-
This compound powder
-
Ethanol (95% or absolute)
-
Distilled or deionized water
-
Glass vials
-
Magnetic stirrer and stir bar
-
Evaporation system (e.g., rotary evaporator or a gentle stream of nitrogen)
Procedure:
-
Initial Dissolution: Dissolve a known amount of this compound in a minimal amount of ethanol. For example, dissolve 16 mg of this compound in 0.8 mL of ethanol.
-
Aqueous Addition: While stirring, slowly add distilled water in small increments. For the example above, add a total of 2.5 mL of distilled water in 0.2 mL increments.
-
Solvent Evaporation: Gently evaporate the ethanol from the solution. This can be done at around 40°C with gentle mixing. A slow stream of nitrogen gas can also be used.
-
Final Concentration: The final volume will be approximately the volume of water added, resulting in a concentrated aqueous solution. For the example provided, this would be approximately 6.4 mg/mL.
-
Storage: Store the solution in a tightly sealed container, protected from light. It is recommended to use this solution fresh.
Protocol 2: General Method for Enhancing Solubility with a Surfactant (Tween® 80)
Objective: To prepare a clear, aqueous solution of this compound using a surfactant to prevent precipitation.
Materials:
-
This compound stock solution in a water-miscible organic solvent (e.g., 10 mg/mL in ethanol).
-
Tween® 80 (Polysorbate 80)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare Surfactant Solution: Prepare the desired aqueous buffer containing Tween® 80 at a concentration above its critical micelle concentration (CMC). The CMC of Tween® 80 is approximately 0.01-0.03 mg/mL. A common starting concentration is 0.1% to 1% (v/v) Tween® 80.
-
Solubilization: While vortexing or stirring the surfactant-containing buffer, slowly add the this compound stock solution dropwise to achieve the desired final concentration.
-
Equilibration: Allow the solution to stir for 15-30 minutes to ensure complete micellar encapsulation.
-
Sterilization (Optional): If required for your experiment, filter the final solution through a 0.22 µm sterile filter.
-
Observation: Visually inspect the solution for any signs of precipitation or cloudiness.
Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex
This protocol is based on the successful complexation of capsaicin with HP-β-CD.[4]
Objective: To prepare a water-soluble inclusion complex of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir plate
-
Lyophilizer (freeze-dryer)
Procedure:
-
Prepare Saturated Aqueous Solution: Prepare a saturated aqueous solution of HP-β-CD by dissolving an excess amount in deionized water with stirring.
-
Add this compound: Add this compound to the saturated HP-β-CD solution in a 1:1 molar ratio.
-
Complexation: Stir the mixture at room temperature for a sufficient time (e.g., 24-48 hours) to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Lyophilization: Freeze-dry the resulting clear solution to obtain the this compound/HP-β-CD inclusion complex as a solid powder.
-
Reconstitution: The lyophilized powder can be readily dissolved in aqueous buffers to the desired concentration.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of optimal water solubility of capsaicin for its usage as a non-toxic antifoulant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced aqueous solubility and bioavailability of capsaicin by the preparation of an inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability study of flutamide in solid state and in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with N-Vanillyloctanamide purity and its impact on experiments
Welcome to the technical support center for N-Vanillyloctanamide. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to product purity and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic capsaicin analog. Its primary mechanism of action is the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel predominantly expressed on sensory neurons. Activation of TRPV1 leads to an influx of cations, primarily calcium, resulting in cell depolarization and the sensation of heat and pain.
Q2: Why is the purity of this compound critical for my experiments?
A2: The purity of this compound is crucial because impurities can lead to erroneous and irreproducible results.[1] Contaminants may exhibit their own biological activities, including off-target effects, or they may interfere with the binding of this compound to its target, TRPV1. This can manifest as altered potency (EC₅₀/IC₅₀ values), reduced maximal efficacy, or unexpected physiological responses. For instance, structurally related impurities might also activate or inhibit TRPV1, but with different potencies, leading to a mixed pharmacological profile.
Q3: What are the common impurities found in synthetic this compound?
A3: Common impurities in synthetic capsaicin analogs can include starting materials, byproducts of the synthesis, and degradation products. For this compound, potential impurities could include vanillylamine, octanoyl chloride, cis-isomers of this compound, and other related N-acyl-vanillylamides. The presence and concentration of these impurities can vary between batches and manufacturers.
Q4: How can I assess the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound. It allows for the separation and quantification of the main compound and any impurities. When requesting a certificate of analysis (CoA) from your supplier, ensure that it includes HPLC data indicating the purity level.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent EC₅₀/IC₅₀ values between experiments. | Variable Purity of this compound: Different batches may have varying purity levels, leading to shifts in potency. Impurities can act as partial agonists or antagonists. | 1. Verify Purity: Always request and review the batch-specific Certificate of Analysis (CoA) with HPLC data. 2. Standardize Batch: Use a single, high-purity batch of this compound for a complete set of experiments. 3. Perform Dose-Response Curve: Run a full dose-response curve for each new batch to confirm its potency. |
| Lower than expected maximal response in a TRPV1 activation assay. | Presence of Antagonistic Impurities: Some impurities may act as TRPV1 antagonists or partial agonists with low efficacy, competing with this compound and reducing the maximal achievable response. | 1. Purity Analysis: Analyze the sample using HPLC to identify potential antagonistic impurities. 2. Source a Higher Purity Compound: Obtain this compound with a higher purity specification (e.g., >99%). |
| Unexpected cell death in cell viability assays at concentrations that should be non-toxic. | Cytotoxic Impurities: Synthesis byproducts or residual solvents could be cytotoxic. | 1. Test Impurity Toxicity: If the identity of a major impurity is known, test its cytotoxicity independently. 2. Use a More Purified Compound: Switch to a higher purity grade of this compound. 3. Control for Vehicle Effects: Ensure that the solvent used to dissolve the compound is not contributing to cytotoxicity. |
| High background signal in calcium imaging experiments. | Fluorescent Impurities: Some impurities may be inherently fluorescent, interfering with the assay's signal. | 1. Blank Measurement: Measure the fluorescence of a solution containing only the this compound compound in your assay buffer. 2. Purification: If significant background fluorescence is detected, consider purifying the compound or obtaining it from a different supplier. |
Data on the Impact of Purity
The purity of this compound can significantly influence its observed biological activity. Below are tables with illustrative data demonstrating how purity can affect key experimental readouts.
Table 1: Impact of this compound Purity on TRPV1 Activation (Calcium Influx Assay)
| Purity Level | Apparent EC₅₀ (nM) | Maximal Response (% of Control) |
| 99% | 150 | 100% |
| 95% | 250 | 85% |
| 90% | 400 | 70% |
Note: This data is illustrative and demonstrates a common trend where lower purity leads to a rightward shift in the dose-response curve (lower potency) and a decrease in the maximal response.
Table 2: Effect of this compound Purity on Cell Viability (MTT Assay)
| Purity Level | Concentration (µM) | Cell Viability (% of Control) |
| 99% | 10 | 98% |
| 95% | 10 | 85% |
| 90% | 10 | 72% |
Note: This illustrative data highlights how cytotoxic impurities in lower-purity samples can lead to a significant underestimation of the compound's safety profile.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it to elute compounds with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Procedure:
-
Dissolve a small, accurately weighed sample of this compound in the mobile phase.
-
Inject a known volume of the sample onto the HPLC column.
-
Run the gradient program and record the chromatogram.
-
Purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
TRPV1 Activation Assay (Calcium Imaging)
-
Cell Line: HEK293 cells stably expressing human TRPV1.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM mixed with Pluronic F-127 in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating TRPV1 activation.
-
Cell Viability Assay (MTT)
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of untreated control cells.
-
Visualizations
References
Technical Support Center: N-Vanillyloctanamide In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on vehicle selection for the in vivo administration of N-Vanillyloctanamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is vehicle selection critical?
A1: this compound is a synthetic capsaicinoid and a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Due to its hydrophobic nature, it has low solubility in aqueous solutions, making the selection of an appropriate delivery vehicle crucial for achieving accurate and reproducible results in in vivo studies. An ideal vehicle should solubilize the compound at the desired concentration, be non-toxic at the administered volume, and be compatible with the chosen route of administration.
Q2: What are the common vehicles used for administering this compound?
A2: Common vehicles for poorly water-soluble compounds like this compound include:
-
Organic Solvents: Dimethyl sulfoxide (DMSO), Ethanol.
-
Co-solvents/Polyols: Polyethylene glycol 400 (PEG400), Propylene glycol (PG).
-
Oils: Corn oil, Sesame oil (typically for oral or subcutaneous routes).
-
Aqueous Solutions with Solubilizing Agents: Saline or phosphate-buffered saline (PBS) containing surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins.
Q3: How do I choose the right vehicle for my experiment?
A3: The choice of vehicle depends on several factors:
-
Route of Administration: Intravenous (IV) injections require vehicles that are well-tolerated systemically and minimize the risk of precipitation in the bloodstream. Oral gavage allows for a wider range of vehicles, including suspensions in oils or aqueous solutions with suspending agents.
-
Required Concentration: The vehicle must be able to dissolve this compound at the target concentration for your study.
-
Toxicity of the Vehicle: The chosen vehicle should have a well-established safety profile at the intended dose and volume. Always include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
-
Stability of the Formulation: this compound should remain stable and solubilized in the vehicle for the duration of the experiment.
Q4: Can I use 100% DMSO to dissolve this compound for in vivo studies?
A4: While DMSO is an excellent solvent for this compound, using 100% DMSO for in vivo injections is generally not recommended due to its potential for toxicity, including hemolysis and tissue damage, especially with intravenous administration. For IV injections in rodents, it is advisable to keep the final DMSO concentration as low as possible, ideally below 10% (v/v) in an aqueous solution like saline.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution with aqueous buffer. | The aqueous environment reduces the solubilizing capacity of the initial organic solvent. | - Increase the proportion of the organic co-solvent (e.g., PEG400, Propylene Glycol) in the final formulation.- Add a surfactant (e.g., Tween 80) to the aqueous diluent to improve solubility.- Prepare a microemulsion or a suspension with appropriate suspending agents (e.g., carboxymethylcellulose). |
| Animal shows signs of distress or adverse reaction after injection (e.g., vocalization, excessive grooming at the injection site). | The vehicle or the compound concentration may be causing irritation or pain. The pH of the formulation may be outside the physiological range. | - Reduce the concentration of the organic solvent (especially DMSO).- Decrease the concentration of this compound.- Check and adjust the pH of the final formulation to be within a physiological range (typically pH 6.5-7.5).- Consider a different route of administration if possible. |
| Inconsistent results between animals or experiments. | - Incomplete solubilization of this compound.- Precipitation of the compound before or during administration.- Instability of the formulation. | - Ensure the compound is fully dissolved by gentle warming or sonication before each administration.- Visually inspect the solution for any signs of precipitation before drawing it into the syringe.- Prepare the formulation fresh before each experiment. |
| Difficulty in administering the formulation due to high viscosity. | High concentrations of polymers like PEG400 can increase viscosity. | - Gently warm the formulation to reduce viscosity before administration.- Use a larger gauge needle if appropriate for the route of administration.- Consider diluting the formulation if the concentration of this compound allows. |
Quantitative Data: Solubility of this compound and Related Compounds
The following table summarizes the available solubility data for this compound and structurally related compounds in common laboratory vehicles.
| Compound | Vehicle | Solubility | Notes |
| This compound | DMSO | ≥ 20 mg/mL | Based on data for a structurally similar compound (VU0238429). |
| Ethanol | ~50 mg/mL (estimated) | Based on solubility data for Vanillin. | |
| PEG400 | Likely high | PEG400 is a good solvent for many poorly water-soluble drugs.[1][2][3][4] | |
| Propylene Glycol | Miscible | Propylene glycol is miscible with ethanol and water.[5] | |
| Vanillin | Ethanol | 50 mg/mL | Structurally related precursor. |
| Water | 10 mg/mL | Structurally related precursor. | |
| Glycerol | 50 mg/mL | Structurally related precursor. |
Note: It is highly recommended that researchers determine the precise solubility of their specific batch of this compound in the chosen vehicle before initiating in vivo experiments.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous (IV) Injection in Rats
Objective: To prepare a clear, injectable solution of this compound for intravenous administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to achieve a final concentration of 1 mg/mL in a vehicle of 10% DMSO, 40% PEG400, and 50% saline, first dissolve 10 mg of this compound in 1 mL of DMSO.
-
-
Vehicle Preparation:
-
In a separate sterile vial, prepare the co-solvent mixture. For a 10 mL final volume, mix 4 mL of PEG400 and 5 mL of sterile saline.
-
-
Final Formulation:
-
Slowly add the co-solvent/saline mixture to the this compound stock solution while vortexing to ensure thorough mixing.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
-
Sterilization:
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.
-
-
Administration:
-
Administer the solution via the tail vein at the desired dose volume. The maximum recommended bolus injection volume for rats is 5 mL/kg.[6]
-
Protocol 2: Preparation of this compound for Oral Gavage in Mice
Objective: To prepare a stable suspension of this compound for oral administration.
Materials:
-
This compound powder
-
Ethanol
-
Corn oil
-
Sterile tubes
-
Homogenizer or sonicator
Procedure:
-
Initial Dissolution:
-
Weigh the required amount of this compound.
-
Dissolve it in a small volume of ethanol. The goal is to create a concentrated solution.
-
-
Suspension Preparation:
-
Add the ethanolic solution of this compound dropwise to the required volume of corn oil while continuously vortexing or homogenizing.
-
Continue to mix until a uniform suspension is formed. Gentle warming (to no more than 40°C) may aid in dispersion but be cautious of solvent evaporation.
-
-
Solvent Removal (Optional but Recommended):
-
To remove the ethanol, the suspension can be placed in a vacuum centrifuge or under a gentle stream of nitrogen until the ethanol has evaporated. This is important to avoid potential confounding effects of ethanol in the experiment.
-
-
Administration:
-
Ensure the suspension is well-mixed before each administration.
-
Administer the suspension using a proper oral gavage needle. The recommended maximum oral gavage volume for mice is 10 mL/kg.[7]
-
Signaling Pathways and Experimental Workflows
This compound Activation of TRPV1 Signaling Pathway
This compound, as a capsaicin analog, primarily exerts its effects through the activation of the TRPV1 receptor, a non-selective cation channel. This activation leads to an influx of calcium and sodium ions, depolarizing the neuron and initiating a cascade of downstream signaling events.
Caption: this compound activates the TRPV1 receptor, leading to ion influx and downstream signaling.
Experimental Workflow for Vehicle Selection
The following diagram outlines a logical workflow for selecting an appropriate vehicle for in vivo administration of this compound.
Caption: A stepwise workflow for selecting a suitable vehicle for this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG 400 - Wikipedia [en.wikipedia.org]
- 4. pharma.basf.com [pharma.basf.com]
- 5. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchanimaltraining.com [researchanimaltraining.com]
N-Vanillyloctanamide shelf life and storage conditions
This technical support center provides essential information on the shelf life, storage, and handling of N-Vanillyloctanamide, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
The shelf life of this compound is dependent on its form (powder or in solvent) and storage temperature. For the solid powder form, a shelf life of up to 3 years can be expected when stored at -20°C, and 2 years when stored at 4°C[1]. When dissolved in a solvent, the recommended storage is for 6 months at -80°C or 1 month at -20°C to maintain stability[1].
Q2: How should I store this compound?
For long-term storage, it is recommended to store this compound as a powder at -20°C. For shorter-term storage, 4°C is acceptable[1]. If the compound is in a solvent, it should be stored at -80°C for optimal stability[1]. To minimize degradation, protect the compound from light and moisture.
Q3: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or consistency of the powder. However, the most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can reveal the presence of impurity peaks or a decrease in the main compound's peak area.
Q4: In which solvents is this compound stable?
While specific stability data for this compound in various solvents is limited, studies on analogous capsinoids suggest that they are more stable in nonpolar solvents and less stable in polar, protic solvents like alcohols and water[2]. For stock solutions, consider using a non-polar solvent and store at low temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Compound degradation due to improper storage. | Verify the storage conditions and age of the compound. Run an HPLC analysis to check for purity and degradation products. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of your stock solution. If possible, prepare a fresh solution from a new batch of the compound. | |
| Interaction with other components in the experiment. | Review the experimental protocol for potential incompatibilities. Capsaicinoids can be sensitive to pH changes[3]. | |
| Loss of compound activity over time. | Degradation of the compound in solution. | Prepare fresh solutions more frequently. For solutions, store at -80°C for no longer than 6 months[1]. Avoid repeated freeze-thaw cycles. |
| Physical changes in the compound (e.g., color change). | Degradation due to exposure to light, air, or moisture. | Store the compound in a tightly sealed, opaque container in a desiccated environment. |
Quantitative Data Summary
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Experimental Protocols
Stability Indicating HPLC Method for this compound
This protocol is adapted from methods used for capsaicin and other capsaicinoids and can be used to assess the purity and stability of this compound[4][5].
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Forced Degradation Studies (for stability indicating method development):
-
Acid Hydrolysis: Treat the sample with 0.5 N HCl for a specified period (e.g., 4 hours), then neutralize.
-
Alkaline Hydrolysis: Treat the sample with 0.1 N NaOH for a specified period, then neutralize.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 6%) for a specified period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 100°C) for a specified period.
-
Photodegradation: Expose a solution of the compound to UV light.
4. Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main this compound peak.
Visualizations
Caption: A workflow for troubleshooting common experimental issues.
Caption: Recommended storage and handling procedures.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Capsaicinoids and Antioxidants in Dry Hot Peppers under Different Packaging and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Vanillyloctanamide vs. Capsaicin: A Comparative Guide to TRPV1 Activation Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of N-Vanillyloctanamide and Capsaicin in activating the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While both are recognized vanilloid compounds that interact with this key receptor in pain and thermosensation pathways, their relative potencies are a subject of significant interest in pharmacological research. This document synthesizes available experimental data to offer a clear comparison, outlines common experimental protocols for assessing TRPV1 activation, and visually represents the underlying signaling pathway.
Data Presentation: Potency at TRPV1
Capsaicin is consistently reported as a highly potent TRPV1 agonist, with EC50 values typically in the low nanomolar to sub-micromolar range. The potency of N-acyl vanillamides is influenced by the length and saturation of the acyl chain. While a precise EC50 for this compound is not cited, related compounds offer valuable insight. For instance, N-oleoyl dopamine, which shares a similar structural motif, has been reported to be equipotent to Capsaicin[1]. Furthermore, another analogue, N-palmitoyl-vanillamide, has demonstrated greater potency as a desensitizing agent at TRPV1 compared to Capsaicin.
| Compound | Reported EC50 for TRPV1 Activation | Notes |
| Capsaicin | 29.7 ± 4.7 nM (rat TRPV1)[2] | Potency can vary depending on the expression system (e.g., rat vs. human TRPV1) and experimental method. |
| 36.1 ± 6.0 nM (human TRPV1)[2] | ||
| ~440 nM[3] | Determined by electrophysiology in Xenopus oocytes. | |
| This compound | Not explicitly reported in direct comparison. | Potency is inferred to be in a similar range to Capsaicin based on structure-activity relationships of related N-acyl vanillamides. |
Experimental Protocols
The potency of TRPV1 agonists is primarily determined through two key experimental methodologies: intracellular calcium imaging and electrophysiological patch-clamp recordings.
Intracellular Calcium Imaging
This high-throughput method measures the increase in intracellular calcium concentration ([Ca2+]i) following TRPV1 activation, which is a non-selective cation channel with high permeability to Ca2+.
Typical Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression. Cells are transiently transfected with a plasmid encoding the human or rat TRPV1 channel.
-
Fluorescent Dye Loading: Transfected cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM, for a specific duration at room temperature or 37°C.
-
Compound Application: A baseline fluorescence is recorded before the addition of varying concentrations of the agonist (this compound or Capsaicin).
-
Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence microplate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of emissions at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response at each agonist concentration is normalized to the maximum response and plotted against the logarithm of the agonist concentration. The EC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.
Electrophysiology (Whole-Cell Patch-Clamp)
This technique directly measures the ion currents flowing through the TRPV1 channel upon activation, providing a more direct measure of channel activity.
Typical Protocol:
-
Cell Preparation: HEK293 cells transfected with TRPV1 are prepared for electrophysiological recording.
-
Patch-Clamp Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (a "gigaseal"). The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ionic current across the cell membrane.
-
Agonist Application: The cells are perfused with an extracellular solution containing various concentrations of the agonist.
-
Current Measurement: The resulting inward or outward currents at a fixed holding potential are recorded using a patch-clamp amplifier.
-
Data Analysis: The peak current amplitude at each agonist concentration is measured and normalized to the maximal current. These values are then plotted against the agonist concentration to generate a dose-response curve, from which the EC50 is determined.
Signaling Pathway and Experimental Workflow
TRPV1 Activation Signaling Pathway
Activation of the TRPV1 channel by agonists like this compound and Capsaicin initiates a cascade of events leading to neuronal signaling.
Caption: TRPV1 activation by an agonist leads to cation influx and neuronal signaling.
Experimental Workflow for Potency Determination
The general workflow for comparing the potency of this compound and Capsaicin at the TRPV1 receptor is outlined below.
Caption: Workflow for determining and comparing agonist potency at the TRPV1 receptor.
References
A Comparative Analysis of N-Vanillyloctanamide and Other Vanilloid Analogues in Transient Receptor Potential Vanilloid 1 (TRPV1) Activation
For Immediate Release
This guide provides a comprehensive comparison of N-Vanillyloctanamide (Nonivamide) and other key vanilloid analogues, offering researchers, scientists, and drug development professionals a detailed overview of their relative performance, supported by experimental data. The focus is on their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a critical ion channel in pain and temperature sensation.
Quantitative Comparison of Vanilloid Analogue Potency
The potency of vanilloid analogues is a critical determinant of their physiological and pharmacological effects. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound and its counterparts in activating the TRPV1 receptor. Lower EC50 values indicate higher agonist potency.
| Compound | Agonist/Antagonist | EC50/IC50 (nM) | Cell Type/Assay Condition | Reference |
| This compound | Agonist | ~2x Capsaicin | Stimulation of afferent neurons (in vivo) | [1] |
| Capsaicin | Agonist | 29.7 ± 4.7 | Recombinant rat TRPV1 expressed in HEK293 cells (Ca2+ flux) | [2] |
| Capsaicin | Agonist | 36.1 ± 6.0 | Recombinant human TRPV1 expressed in HEK293 cells (Ca2+ flux) | [2] |
| Resiniferatoxin (RTX) | Agonist | Lower than Capsaicin | Sensory neurons | [3] |
| N-Arachidonoyl-dopamine (NADA) | Agonist | 1265 ± 378 | Recombinant human TRPV1 expressed in HEK293 cells (Ca2+ flux) | [2] |
| Vanillylmandelic acid (VMA) | Inhibitor | - | Inhibited capsaicin-induced TRPV1 activation | [4] |
| Vanillic acid (VAcid) | Agonist/Inhibitor | - | Dose-dependently increased [Ca2+]i / Inhibited capsaicin-induced activation | [4] |
| Vanillyl alcohol (VAlc) | Agonist | - | Dose-dependently increased [Ca2+]i | [4] |
| Vanillyl butyl ether (VBE) | Agonist | - | Dose-dependently increased [Ca2+]i | [4] |
| Vanillin | Inhibitor | - | Suppressed capsaicin-induced TRPV1 activation | [4] |
Signaling Pathways of Vanilloid Analogues
The primary mechanism of action for this compound and other vanilloid agonists is the activation of the TRPV1 receptor, a non-selective cation channel. This activation leads to a cascade of intracellular events, culminating in neuronal depolarization and the sensation of pungency or pain.
General Agonist-Induced TRPV1 Signaling Pathway
The binding of a vanilloid agonist, such as this compound or capsaicin, to the TRPV1 receptor induces a conformational change in the channel protein. This opens the channel pore, allowing an influx of cations, primarily calcium (Ca2+) and sodium (Na+), into the neuron. The influx of positive ions leads to depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This signal is then propagated along the neuron to the central nervous system, where it is interpreted as a noxious stimulus.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of vanilloid analogues.
Intracellular Calcium Imaging Assay
This protocol is used to measure the increase in intracellular calcium concentration ([Ca2+]i) following TRPV1 activation by vanilloid analogues.
Materials:
-
HEK293 cells heterologously expressing TRPV1.
-
Fluo-4 AM or Fura-2 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Test compounds (this compound, capsaicin, etc.) at various concentrations.
-
Ionomycin (positive control).
-
EGTA (negative control).
-
Fluorescence microscope or a fluorescence plate reader.
Procedure:
-
Cell Culture: Culture TRPV1-expressing HEK293 cells in appropriate media and conditions until they reach the desired confluency. Plate the cells onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: After incubation, wash the cells two to three times with fresh HBSS to remove excess dye.
-
Compound Application and Imaging:
-
Acquire a baseline fluorescence reading for a few minutes before adding the compound.
-
Add the test vanilloid analogue at the desired concentration to the cells.
-
Immediately begin recording the fluorescence intensity over time. For Fluo-4, an increase in fluorescence indicates an increase in [Ca2+]i. For Fura-2, the ratio of emissions at two different excitation wavelengths is measured.
-
-
Controls:
-
At the end of each experiment, add ionomycin to determine the maximum calcium response.
-
In separate wells, add EGTA prior to the agonist to chelate extracellular calcium and confirm the signal is due to calcium influx.
-
-
Data Analysis: The change in fluorescence intensity is normalized to the baseline and is used to determine the EC50 values for each compound.
Eye-Wiping Test for Pungency Assessment
This in vivo assay is used to quantify the irritant or pungent effect of vanilloid analogues when applied to the eye of a mouse.
Materials:
-
Male C57BL/6 mice.
-
Test compounds dissolved in a suitable vehicle (e.g., saline with a small percentage of ethanol and Tween 80).
-
Micropipette.
-
Video recording equipment (optional but recommended for accurate counting).
-
Observation chamber.
Procedure:
-
Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment to reduce stress-induced behaviors.
-
Compound Administration: Gently restrain the mouse and instill a small volume (e.g., 10 µL) of the test compound solution onto the corneal surface of one eye.
-
Observation: Immediately after instillation, place the mouse in the observation chamber and record the number of wiping movements directed at the treated eye with the ipsilateral forepaw over a defined period (e.g., the first 60 seconds).
-
Data Analysis: The number of eye wipes is a direct measure of the compound's pungency. A higher number of wipes indicates a more potent irritant effect.
Two-Electrode Voltage Clamp (TEVC) Assay
This electrophysiological technique is used to measure the ion currents across the membrane of a Xenopus oocyte expressing the TRPV1 channel in response to vanilloid analogues.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the TRPV1 channel.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and recording setup.
-
Recording solution (e.g., ND96).
-
Test compounds.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with TRPV1 cRNA and incubate for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Compound Application:
-
Apply voltage steps or ramps to elicit baseline currents.
-
Perfuse the chamber with the recording solution containing the test vanilloid analogue at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record the changes in membrane current in response to the compound application.
-
Plot the current response as a function of the compound concentration to determine the EC50 value.
-
References
- 1. Comparison of nonivamide and capsaicin with regard to their pharmacokinetics and effects on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The effects of vanilloid analogues structurally related to capsaicin on the transient receptor potential vanilloid 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Vanillyloctanamide and Resiniferatoxin as TRPV1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two prominent vanilloid receptor 1 (TRPV1) agonists: N-Vanillyloctanamide and Resiniferatoxin (RTX). Both compounds are instrumental in pain research and the development of novel analgesics. This document synthesizes experimental data on their receptor binding, potency, duration of action, and underlying signaling mechanisms to assist researchers in selecting the appropriate tool for their specific applications.
Executive Summary
This compound and Resiniferatoxin are both potent activators of the TRPV1 receptor, a key player in pain signaling pathways. However, they exhibit significant differences in their potency, duration of action, and the ultimate physiological outcome of receptor activation. Resiniferatoxin stands out as an ultrapotent agonist with a remarkably long-lasting effect, often leading to the desensitization or even ablation of TRPV1-expressing sensory neurons. This compound, a synthetic capsaicinoid, is a less potent agonist with a shorter duration of action, making it a useful tool for more transient studies of TRPV1 activation.
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative parameters that define the efficacy of this compound and Resiniferatoxin.
| Compound | Target Receptor | Binding Affinity (Ki) | Potency (EC50) |
| This compound | TRPV1 | Data not consistently available; considered to have lower affinity than capsaicin. | Approximately half the potency of capsaicin. |
| Resiniferatoxin (RTX) | TRPV1 | ~0.043 nM (rat)[1] | ~0.27 nM (rat)[1] |
| Capsaicin (for reference) | TRPV1 | ~1.81 nM (rat)[1] | ~45 nM (rat)[1] |
Table 1: Receptor Binding Affinity and Potency. This table highlights the profound difference in potency between the two compounds, with RTX being several orders of magnitude more potent than capsaicin, and by extension, this compound.
| Compound | Onset of Action | Duration of Analgesic Effect |
| This compound | Rapid | Short to moderate, but specific in vivo data is limited. |
| Resiniferatoxin (RTX) | Rapid | Very long-lasting, potentially for weeks, due to sensory neuron desensitization or ablation.[1] |
Table 2: Onset and Duration of Action. The prolonged duration of action is a hallmark of Resiniferatoxin, distinguishing it from other TRPV1 agonists.
Mechanism of Action and Signaling Pathways
Both this compound and Resiniferatoxin exert their effects by binding to and activating the TRPV1 ion channel, which is predominantly expressed on nociceptive sensory neurons.[2] Activation of TRPV1 leads to an influx of cations, primarily calcium (Ca2+), into the neuron.[3] This influx triggers a cascade of downstream signaling events.
The initial influx of Ca2+ leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as a sensation of heat and pain. With sustained or potent activation, as is the case with RTX, the prolonged and massive Ca2+ influx can lead to a state of desensitization, where the neuron becomes less responsive to subsequent stimuli. In the case of very high concentrations or prolonged exposure to potent agonists like RTX, this can progress to cytotoxicity and the functional ablation of the sensory nerve terminal.[4]
The following diagram illustrates the general signaling pathway initiated by both agonists:
Experimental Protocols
To facilitate the replication and validation of findings, this section outlines the methodologies for key experiments used to characterize TRPV1 agonists.
[³H]Resiniferatoxin Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace radiolabeled [³H]RTX from the TRPV1 receptor.
Protocol:
-
Membrane Preparation: Prepare membrane fractions from cells or tissues expressing the TRPV1 receptor (e.g., dorsal root ganglia or HEK293 cells stably expressing TRPV1).
-
Incubation: Incubate the membrane preparations with a fixed concentration of [³H]RTX and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After incubation to allow binding to reach equilibrium, separate the membrane-bound radioactivity from the free radioactivity by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific [³H]RTX binding against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific [³H]RTX binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures the ability of a compound to activate TRPV1 by detecting changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate cells stably expressing the TRPV1 receptor in a multi-well plate (e.g., 384-well) and culture overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 5) to each well. Incubate the plate to allow the dye to enter the cells.
-
Compound Addition: Prepare a compound plate with varying concentrations of the test agonist (this compound or RTX).
-
Measurement: Use a FLIPR instrument to add the compound solutions to the cell plate and simultaneously measure the fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and receptor activation.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value can be determined.
The following diagram illustrates a typical workflow for a FLIPR calcium assay:
Conclusion
The choice between this compound and Resiniferatoxin depends critically on the experimental goals. Resiniferatoxin, with its ultrapotent and long-lasting effects, is an invaluable tool for studies requiring profound and sustained TRPV1 activation, such as in vivo models of chronic pain where desensitization or neuronal ablation is the desired outcome.[4] this compound, being a less potent and likely shorter-acting agonist, is more suitable for in vitro screening assays and studies where a more transient and reversible activation of TRPV1 is required. Researchers should carefully consider the significant differences in their efficacy profiles to ensure the selection of the most appropriate compound for their research needs.
References
- 1. Non-vanillyl resiniferatoxin analogues as potent and metabolically stable transient receptor potential vanilloid 1 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential vanilloid 1 interacts with Toll-like receptor 4 (TLR4)/cluster of differentiation 14 (CD14) signaling pathway in lipopolysaccharide-mediated inflammation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to N-Vanillyloctanamide and Anandamide at the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of N-Vanillyloctanamide (Olvanil) and the endogenous cannabinoid anandamide at the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The information presented is collated from various experimental studies to aid in research and drug development endeavors targeting the TRPV1 channel.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons (low pH), and certain endogenous and exogenous chemical ligands. Its role in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesics. Among the numerous compounds that interact with TRPV1, the synthetic vanilloid this compound and the endocannabinoid anandamide have garnered considerable interest due to their distinct pharmacological profiles. This guide aims to delineate these differences through a systematic comparison of their binding affinity, potency, and efficacy, supported by experimental data and detailed methodologies.
Quantitative Comparison of Pharmacological Parameters
The following tables summarize the key pharmacological parameters for this compound and anandamide at the TRPV1 receptor, as determined by various in vitro assays. It is important to note that values can vary depending on the experimental system (e.g., cell line, species of the receptor) and assay conditions.
| Compound | Parameter | Value | Assay Type | Expression System | Reference |
| This compound (Olvanil) | pEC50 | 8.1 | Not Specified | Rat VR1 | [1] |
| pEC50 | 7.7 | Not Specified | Human VR1 | [1] | |
| EC50 | ~7.9 nM | Calcium Assay (FLIPR) | hTRPV1-HEK293 cells | ||
| Anandamide | Ki | ~2 µM | [3H]RTX Displacement | Recombinant Cell Lines | |
| Ki (in presence of PMSF) | 1.66 µM | [3H]RTX Displacement | rVR1 transfected CHO cells | [2] | |
| pKi | 5.78 | [3H]RTX Displacement | rVR1 transfected CHO cells | [2] | |
| EC50 | 0.7 - 5 µM | Various | High Expression Recombinant Cell Lines | ||
| pEC50 | 5.80 | 45Ca2+ Uptake | rVR1 transfected CHO cells | [2] | |
| EC50 | ~5.5 µM | Calcium Imaging | DRG cells | [3] |
Table 1: Binding Affinity (Ki) and Potency (EC50/pEC50) at the TRPV1 Receptor.
| Compound | Efficacy (vs. Capsaicin) | Description | Assay Type | Expression System | Reference |
| This compound (Olvanil) | Potent Agonist | Produces robust increases in intracellular calcium. | Calcium Imaging | Cultured DRG neurons | [4] |
| Anandamide | Partial to Full Agonist | Efficacy is dependent on receptor reserve and experimental conditions. Can act as a partial agonist, attenuating the effects of full agonists like capsaicin. In systems with high receptor reserve, it can behave as a full agonist. | Electrophysiology, Calcium Imaging | Various (HEK293, CHO, DRG neurons) | [5][6] |
Table 2: Efficacy at the TRPV1 Receptor.
Mechanism of Action and Signaling Pathways
Both this compound and anandamide activate TRPV1, leading to the opening of the non-selective cation channel and subsequent influx of cations, primarily Ca2+ and Na+. This influx depolarizes the cell membrane, leading to the generation of action potentials in sensory neurons and the sensation of pain. However, the nature of their interaction with the receptor and the resulting downstream signaling can differ.
Anandamide is considered a "hybrid" ligand, as it also interacts with cannabinoid receptors (CB1 and CB2). This dual activity can lead to complex physiological effects. At the TRPV1 receptor, anandamide is often characterized as a partial agonist. This means that even at saturating concentrations, it may not elicit the maximal response achievable by a full agonist like capsaicin. In certain contexts, its partial agonism can lead to an attenuation of the effects of full agonists.
This compound, a synthetic analog of capsaicin, is a potent TRPV1 agonist. It is often described as "non-pungent" compared to capsaicin, which has implications for its therapeutic potential.
Below is a diagram illustrating the generalized signaling pathway upon activation of the TRPV1 receptor by an agonist.
Experimental Protocols
Accurate characterization of ligand-receptor interactions is paramount in drug discovery. Below are summaries of common experimental protocols used to evaluate the activity of compounds like this compound and anandamide at the TRPV1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor. It typically involves the use of a radiolabeled ligand that binds to the receptor with high affinity, such as [3H]resiniferatoxin ([3H]RTX) for TRPV1.
Detailed Methodology for [3H]Resiniferatoxin Binding Assay:
-
Membrane Preparation:
-
Cells stably or transiently expressing the TRPV1 receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
-
Binding Reaction:
-
A fixed concentration of the radioligand ([3H]RTX, typically in the low nanomolar range) is incubated with the prepared membranes.
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound or anandamide) are added to the reaction mixture.
-
To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a potent unlabeled TRPV1 ligand (e.g., unlabeled RTX or capsaicin).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity of the competitor ligand (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV1 channel upon agonist application, providing information on the potency (EC50) and efficacy of the compound.
Detailed Methodology for Whole-Cell Patch-Clamp Recordings:
-
Cell Preparation:
-
Cells expressing TRPV1 (e.g., HEK293 cells or dorsal root ganglion neurons) are cultured on glass coverslips.
-
-
Recording Setup:
-
The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
A glass micropipette with a tip resistance of 3-5 MΩ is filled with an intracellular solution (e.g., containing in mM: 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, pH 7.2).
-
-
Gigaohm Seal and Whole-Cell Configuration:
-
The micropipette is lowered onto a cell, and gentle suction is applied to form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current across the cell membrane.
-
-
Data Acquisition:
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The test compound (this compound or anandamide) is applied to the cell at various concentrations through a perfusion system.
-
The resulting inward currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Data Analysis:
-
The peak current amplitude at each concentration is measured.
-
A dose-response curve is generated by plotting the current amplitude against the logarithm of the agonist concentration.
-
The EC50 value (the concentration that produces 50% of the maximal response) is determined by fitting the dose-response curve with the Hill equation.
-
The maximal efficacy (Imax) can be compared to that of a reference agonist like capsaicin.
-
Calcium Imaging Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) upon TRPV1 activation using fluorescent calcium indicators.
Detailed Methodology for FLIPR Calcium Assay:
-
Cell Plating:
-
Cells stably expressing TRPV1 (e.g., HEK293 or CHO cells) are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to form a confluent monolayer.
-
-
Dye Loading:
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
-
Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence imaging plate reader (FLIPR).
-
The baseline fluorescence is measured before the addition of the test compound.
-
The test compound (this compound or anandamide) at various concentrations is automatically added to the wells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity is quantified.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of the agonists.
-
Conclusion
This compound and anandamide both serve as valuable pharmacological tools for probing the function of the TRPV1 receptor. This compound acts as a potent, synthetic agonist, while anandamide represents an endogenous ligand with a more complex pharmacological profile, including interactions with the cannabinoid system and partial agonism at TRPV1. The choice between these two compounds for research or therapeutic development will depend on the specific scientific question or desired clinical outcome. The experimental protocols detailed in this guide provide a framework for the robust characterization of these and other novel TRPV1 modulators.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of effects of anandamide at recombinant and endogenous rat vanilloid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Anandamide and vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
A Comparative Analysis of N-Vanillyloctanamide and Capsaicin Desensitization Profiles at the TRPV1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the desensitization profiles of two key vanilloid receptor (TRPV1) agonists: N-Vanillyloctanamide (nonivamide) and capsaicin. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection and application of these compounds in research and drug development.
Executive Summary
This compound and capsaicin are both potent activators of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation. While structurally similar, evidence suggests potential differences in their desensitization profiles, which is the process by which prolonged or repeated agonist application leads to a diminished response. In vivo studies indicate that this compound is a less potent stimulus for sensory neurons compared to capsaicin, resulting in a comparatively reduced level of functional desensitization. However, investigations at the molecular level suggest that their direct pharmacological actions on the TRPV1 receptor itself may be comparable. This guide delves into the available data, outlines the underlying mechanisms, and provides detailed experimental protocols for researchers to conduct their own comparative assessments.
Comparative Data
While direct, side-by-side quantitative comparisons of the in vitro desensitization kinetics of this compound and capsaicin are not extensively available in the current literature, in vivo studies provide valuable insights into their differential effects on sensory neuron function.
| Parameter | This compound (Nonivamide) | Capsaicin | Key Findings |
| Potency in Stimulating Afferent Neurons | Lower | Higher | In tests measuring reflex depressor response and wiping movements following ocular instillation, the potency of this compound was approximately half that of capsaicin.[1] |
| Sensory Neuron Desensitization (in vivo) | Less pronounced | More pronounced | Capsaicin treatment generally leads to a larger depletion of substance P and somatostatin in the sciatic nerve and spinal cord compared to this compound, indicating a more profound desensitization of sensory neurons.[1] |
| Pharmacological Profile at TRPV1 Receptor | Likely similar to capsaicin | Well-characterized | Some evidence suggests that at the molecular target TRPV1, the concentration-response curves and kinetics of current activation are not significantly different between the two capsaicinoids.[2] Observed in vivo differences may be attributable to variations in physicochemical or pharmacokinetic properties.[2] |
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in TRPV1 desensitization and the methodology to compare this compound and capsaicin, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments to compare the desensitization profiles of this compound and capsaicin.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist application.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably or transiently expressing human TRPV1 are cultured on glass coverslips.
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.
Recording Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).
Experimental Procedure:
-
Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a brief (e.g., 2-5 seconds) pulse of a saturating concentration of this compound or capsaicin (e.g., 1 µM) and record the peak inward current (I_initial).
-
To induce desensitization, apply a prolonged (e.g., 1-5 minutes) application of the same agonist concentration.
-
At the end of the prolonged application, apply another brief test pulse of the agonist to measure the desensitized current (I_desens).
-
To measure recovery from desensitization, after the prolonged application, wash out the agonist with the extracellular solution for varying periods (e.g., 1, 2, 5, 10, 15 minutes).
-
Following each washout period, re-apply the initial brief test pulse of the agonist and record the recovered current (I_rec).
Data Analysis:
-
Percent Desensitization: Calculated as ((I_initial - I_desens) / I_initial) * 100.
-
Percent Recovery: Calculated as (I_rec / I_initial) * 100.
-
The time course of desensitization and recovery can be plotted and fitted with exponential functions to determine the respective rates for each compound.
Ratiometric Calcium Imaging
This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indicator of TRPV1 channel activation.
Cell Preparation:
-
HEK293 cells expressing human TRPV1 are cultured on glass-bottom dishes.
-
Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.
Experimental Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with an extracellular solution containing CaCl₂.
-
Apply a brief pulse of this compound or capsaicin and record the peak change in the Fura-2 fluorescence ratio (340/380 nm excitation), which corresponds to the initial calcium transient (Ca_initial).
-
Induce desensitization by a prolonged application of the same agonist.
-
Measure the calcium transient in response to a brief test pulse at the end of the prolonged application (Ca_desens).
-
To assess recovery, wash out the agonist for varying durations and re-stimulate with a brief pulse to measure the recovered calcium transient (Ca_rec).
Data Analysis:
-
The magnitude of the calcium transients is quantified as the change in the fluorescence ratio.
-
Percent desensitization and recovery are calculated similarly to the electrophysiology data, substituting current values with the magnitude of the calcium transients.
Conclusion
The available evidence suggests that while this compound and capsaicin may have similar pharmacological profiles directly at the TRPV1 receptor, their in vivo effects on sensory neuron desensitization appear to differ, with capsaicin demonstrating a more pronounced effect.[1][2] These differences are likely influenced by pharmacokinetic and physicochemical properties. For researchers and drug developers, the choice between these two agonists may depend on the desired potency and duration of desensitization in a specific application. This compound may be advantageous where a less intense but still effective TRPV1 activation and desensitization is desired. Further direct comparative studies, utilizing the protocols outlined in this guide, are warranted to fully elucidate the nuanced differences in their desensitization profiles at the molecular level.
References
Cross-validation of Vanilloid Effects in Diverse Cancer Cell Lines: A Comparative Analysis of Olvanil
A comprehensive review of the cytotoxic and anti-proliferative effects of the non-pungent capsaicin analog, Olvanil, across various cancer cell lines. Due to a scarcity of publicly available data on N-Vanillyloctanamide, this guide utilizes the structurally and functionally similar compound, Olvanil (N-vanillyl-9-oleamide), as a surrogate to provide a comparative analysis for researchers, scientists, and drug development professionals.
This guide synthesizes experimental data to offer an objective comparison of Olvanil's performance against different cancer cell types, providing insights into its potential as a therapeutic agent.
Comparative Cytotoxicity of Olvanil
Olvanil has demonstrated dose-dependent inhibitory effects on the viability and proliferation of several human cancer cell lines. The following table summarizes the median inhibitory concentrations (IC50) of Olvanil in various melanoma cell lines after 72 hours of exposure, as determined by MTT assay.[1][2]
| Cell Line | Type | IC50 (µg/mL) | IC50 (µM) |
| A375 | Primary Malignant Melanoma | 34.21 ± 1.17 | 102.48 ± 3.51 |
| SK–MEL 28 | Metastatic Malignant Melanoma | 32.74 ± 0.98 | 98.08 ± 2.94 |
| FM55P | Primary Malignant Melanoma | 28.93 ± 1.05 | 86.67 ± 3.15 |
| FM55M2 | Metastatic Malignant Melanoma | 30.15 ± 1.22 | 90.33 ± 3.65 |
Data extracted from a study on the anticancer effects of Arvanil and Olvanil in melanoma cell lines.[1][2]
Notably, Olvanil displayed a favorable safety profile when tested on normal human cell lines. In both LDH and MTT assays, it did not cause significant cytotoxicity in human keratinocytes (HaCaT) and normal human melanocytes (HEMa–LP) at comparable concentrations.[1][2] For instance, Olvanil at concentrations exceeding 30 µg/mL was required to inhibit the proliferation of HaCaT cells by approximately 50%.[1]
Beyond melanoma, Olvanil has shown efficacy in other cancer types. It has been reported to inhibit the proliferation of the human breast cancer cell line EFM-19.[1] Furthermore, in studies on human small cell lung cancer (SCLC) cells, Olvanil demonstrated anti-invasive activity.[3]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for the key experiments cited.
Cell Culture and Maintenance
-
Melanoma Cell Lines (A375, SK–MEL 28, FM55P, FM55M2), Human Keratinocytes (HaCaT), and Human Melanocytes (HEMa–LP): Cells were cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere with 5% CO2 at 37°C.
Cytotoxicity and Cell Viability Assays
-
MTT Assay:
-
Cells were seeded in 96-well plates at an optimized density and incubated for 24 hours.
-
The culture medium was then replaced with fresh medium containing various concentrations of Olvanil or the vehicle control.
-
Following a 72-hour incubation period, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
After a further incubation to allow formazan crystal formation, the crystals were solubilized using a sodium dodecyl sulfate (SDS) buffer.
-
The absorbance was measured at 570 nm using a microplate spectrophotometer to determine cell viability. The IC50 values were subsequently calculated from the concentration-response curves.[1][2]
-
-
Lactate Dehydrogenase (LDH) Assay:
-
Cells were cultured and treated with Olvanil as described for the MTT assay.
-
After 72 hours, the amount of LDH released from damaged cells into the culture medium was quantified using a lactate dehydrogenase ELISA kit.
-
The results were expressed as the percentage of LDH released by treated cells relative to control cells.[1][2]
-
-
BrdU Proliferation Assay:
-
Cell proliferation was assessed by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
-
Cells were treated with Olvanil for 72 hours, and BrdU was added during the final hours of incubation.
-
The amount of incorporated BrdU was determined using a colorimetric immunoassay kit.[1]
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of Olvanil and related vanilloids are attributed to their interaction with several cellular signaling pathways.
Activation of Neuro-Immune Pathways via TRPV1
In breast cancer models, the anti-metastatic effects of Olvanil have been linked to the activation of neuro-immune pathways. This is initiated by the stimulation of TRPV1-containing sensory nerve fibers, which leads to a cytokine response and an increase in T-cell count.[4] This suggests an indirect mechanism of action where Olvanil modulates the tumor microenvironment to be less conducive to metastasis.
Olvanil's anti-metastatic action via TRPV1 activation.
AMPK Pathway in SCLC
In human small cell lung cancer (SCLC) cells, the anti-invasive properties of Olvanil are mediated through the AMPK pathway. This mechanism appears to be independent of TRPV1 and cannabinoid receptor 1 (CB1) activation. Depletion of AMPK levels has been shown to negate the anti-invasive effects of Olvanil.[3]
Olvanil inhibits SCLC invasion via the AMPK pathway.
Experimental Workflow for In Vitro Analysis
The following diagram outlines a typical workflow for assessing the in vitro effects of a compound like Olvanil on cancer cell lines.
Workflow for in vitro evaluation of Olvanil.
References
- 1. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines—An Isobolographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Anticancer Effects of Arvanil and Olvanil When Combined with Cisplatin and Mitoxantrone in Various Melanoma Cell Lines-An Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Vanillyloctanamide-Induced Currents in Patch-Clamp Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrophysiological properties of N-Vanillyloctanamide and its alternatives, focusing on their effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel as measured by patch-clamp techniques. Due to the limited availability of direct patch-clamp data for this compound, this guide will utilize data from its close structural analog, N-Vanillylnonanamide (Nonivamide) , for a comprehensive comparison with the well-characterized TRPV1 agonist, Capsaicin .
Data Presentation: Comparative Analysis of TRPV1 Agonists
The following tables summarize the quantitative data obtained from whole-cell patch-clamp experiments on TRPV1 channels, typically expressed in HEK293 cells. These parameters are crucial for understanding the potency, efficacy, and kinetics of channel activation by different vanilloid compounds.
| Compound | EC50 (µM) | Maximal Efficacy (% of Capsaicin) | Activation Kinetics (τ_act, ms) | Deactivation Kinetics (τ_deact, ms) | Current Density (pA/pF) |
| Capsaicin | 0.44 - 1.4[1][2] | 100% (Reference) | 164 - 1107 (concentration-dependent)[3] | 741 - 1121 (concentration-dependent)[3] | -33 ± 10 (at -60 mV, 0.1 µM)[3] |
| Nonivamide (as N-Vanillylnonanamide) | ~0.05 - 0.1 (estimated based on structural similarity and limited data) | Potentially lower than Capsaicin[1] | Slower than Capsaicin (inferred) | Slower than Capsaicin (inferred) | Data not available |
| Other Synthetic Agonist (CPIPC) | 1.56 ± 0.13[4] | 61.82 ± 0.49%[4] | Data not available | Data not available | Data not available |
Note: The data for Nonivamide is limited, and the EC50 is an estimation based on its structural similarity to other potent capsaicinoids. Further direct patch-clamp studies are required for a precise quantitative comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are typical protocols for whole-cell patch-clamp recordings of TRPV1 currents.
Cell Preparation and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous channel expression.
-
Transfection: Cells are transiently transfected with a plasmid encoding the human or rat TRPV1 channel. A co-transfection with a fluorescent marker (e.g., GFP) is often used to identify successfully transfected cells for recording.
-
Plating: Transfected cells are plated onto glass coverslips 24-48 hours before the experiment.
Whole-Cell Patch-Clamp Recording
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording:
-
A coverslip with transfected cells is placed in the recording chamber and perfused with the external solution.
-
A micropipette is brought into contact with a cell membrane, and a high-resistance seal (GΩ seal) is formed by applying gentle suction.
-
The membrane patch is then ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
Currents are recorded in response to the application of agonists using a perfusion system. Voltage steps or ramps can be applied to study the voltage-dependency of the currents.
-
-
Data Acquisition and Analysis:
-
Currents are amplified, filtered (e.g., at 2 kHz), and digitized (e.g., at 10 kHz).
-
Data analysis software is used to measure current amplitudes, activation and deactivation kinetics (by fitting exponential functions), and to construct dose-response curves to determine EC50 values. Current density is calculated by dividing the peak current amplitude by the cell capacitance.
-
Mandatory Visualization
Signaling Pathway of TRPV1 Activation
The following diagram illustrates the signaling cascade initiated by the activation of the TRPV1 channel by vanilloid compounds.
Caption: TRPV1 activation by vanilloids leads to cation influx, depolarization, and pain signaling.
Experimental Workflow for Patch-Clamp Analysis
This diagram outlines the key steps involved in a whole-cell patch-clamp experiment to measure vanilloid-induced currents.
Caption: Workflow for whole-cell patch-clamp analysis of vanilloid-induced TRPV1 currents.
Logical Relationship for Comparative Analysis
The following diagram illustrates the logical framework for comparing this compound (represented by its analog) with other TRPV1 agonists.
Caption: Logical framework for the comparative analysis of TRPV1 agonists.
References
- 1. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H25NO3 | CID 5316427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antinociceptive Effects of N-Vanillyloctanamide and Standard Analgesics
A comprehensive evaluation of the antinociceptive properties of N-Vanillyloctanamide, a synthetic capsaicin analog, reveals its potential as a potent analgesic agent. This guide provides a comparative analysis of its efficacy against well-established analgesics—morphine, non-steroidal anti-inflammatory drugs (NSAIDs), and paracetamol—supported by experimental data from murine models of nociception.
This compound, a member of the vanilloid family, exerts its effects primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling pathways. This mechanism of action distinguishes it from traditional analgesics and offers a promising avenue for the development of novel pain therapeutics.
Quantitative Comparison of Antinociceptive Efficacy
To provide a clear and objective comparison, the following tables summarize the effective doses (ED50) and effective dose ranges of this compound and known analgesics in two standard preclinical pain models: the hot plate test and the formalin test.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal nociceptive stimuli and is particularly sensitive to centrally acting analgesics. The latency to a painful response (e.g., paw licking or jumping) is measured when the animal is placed on a heated surface.
| Compound | Effective Dose (ED50) / Dose Range (mg/kg, s.c. unless otherwise specified) | Animal Model |
| This compound (Capsaicin) | 0.3 - 2.6 nmol (intrathecal)[1] | Mouse |
| Morphine | 5.73 - 8.98[2] | Mouse |
| Aspirin | No significant effect at 50-200 mg/kg[3] | Mouse |
| Paracetamol | - | - |
| Indomethacin | - | - |
| Naproxen | - | - |
Note: Data for this compound is based on its parent compound, capsaicin, due to limited direct comparative studies. Further research is needed to establish the precise ED50 of this compound.
Formalin Test
The formalin test induces a biphasic nociceptive response: an initial acute phase (neurogenic pain) followed by a later tonic phase (inflammatory pain). This model allows for the differentiation of analgesic effects on different pain modalities.
| Compound | Effective Dose (ED50) / Dose Range (mg/kg, s.c. unless otherwise specified) - Phase I (Acute) | Effective Dose (ED50) / Dose Range (mg/kg, s.c. unless otherwise specified) - Phase II (Inflammatory) | Animal Model |
| This compound (Olvanil) | Effective[4] | Effective[4] | Mouse/Rat |
| Capsaicin | 100 µg (intraplantar)[5] | 100 µg (intraplantar)[5] | Mouse |
| Morphine | 2.45[6] | 3.52[6] | Mouse |
| Aspirin | 200 - 400[7] | 300 - 400[7] | Mouse |
| Paracetamol | 200 - 400[7] | 100.66[6] | Mouse |
| Indomethacin | Ineffective[8] | Effective[8] | Mouse |
| Naproxen | Ineffective[8] | Effective[8] | Mouse |
Note: Data for this compound is based on its close analog, Olvanil, and its parent compound, capsaicin. The formalin test demonstrates the efficacy of this compound analogs in both neurogenic and inflammatory pain phases.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52 ± 0.1°C is used.[2]
-
Animals: Male Swiss-Webster mice are utilized.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
Each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., paw licking, shaking, or jumping) is recorded.[2]
-
A cut-off time of 30 or 60 seconds is implemented to prevent tissue damage.[2]
-
The test compound or vehicle is administered subcutaneously (s.c.) or via the specified route at a predetermined time before the test.
-
Formalin Test Protocol
-
Apparatus: A transparent observation chamber.
-
Animals: Male Swiss-Webster mice are used.
-
Procedure:
-
Animals are acclimated to the observation chambers for at least 30 minutes prior to the experiment.
-
20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after injection, the mouse is returned to the observation chamber.
-
The cumulative time spent licking the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection) and Phase II (20-30 minutes post-injection).[8]
-
The test compound or vehicle is administered prior to the formalin injection according to the study design.
-
Signaling Pathways and Mechanisms of Action
The antinociceptive effects of this compound and the compared analgesics are mediated by distinct signaling pathways.
This compound (TRPV1 Pathway)
This compound, like capsaicin, is a potent agonist of the TRPV1 receptor, a non-selective cation channel predominantly expressed on nociceptive sensory neurons.
Figure 1. this compound activates the TRPV1 receptor, leading to cation influx, neuronal depolarization, and the transmission of a pain signal. Prolonged activation can lead to receptor desensitization, contributing to its analgesic effect.
Morphine (Opioid Receptor Pathway)
Morphine is a classic opioid analgesic that primarily acts on μ-opioid receptors (MOR) in the central and peripheral nervous systems.
Figure 2. Morphine's binding to μ-opioid receptors activates inhibitory G-proteins, leading to reduced neuronal excitability and analgesia.
NSAIDs (Cyclooxygenase Pathway)
Non-steroidal anti-inflammatory drugs like indomethacin, naproxen, and aspirin exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Figure 3. NSAIDs block the conversion of arachidonic acid to prostaglandins by inhibiting COX enzymes, thereby reducing inflammation and pain.
Conclusion
This compound and its analogs demonstrate significant antinociceptive effects in established preclinical models of pain. Its unique mechanism of action via the TRPV1 receptor offers a distinct advantage, particularly in its efficacy against both neurogenic and inflammatory pain, as suggested by the formalin test data. While direct comparative data with a full panel of standard analgesics is still emerging, the available evidence suggests that this compound holds considerable promise as a novel analgesic. Further clinical investigation is warranted to fully elucidate its therapeutic potential in human pain management.
References
- 1. An antinociceptive effect of capsaicin in the adult mouse mediated by the NH2-terminus of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased morphine analgesia and reduced side effects in mice lacking the tac1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The analgesic effect of different antidepressants combined with aspirin on thermally induced pain in Albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic capsaicin and olvanil reduce the acute algogenic and the late inflammatory phase following formalin injection into rodent paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental evidence for alleviating nociceptive hypersensitivity by single application of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Vanillyloctanamide: A Comprehensive Guide for Laboratory Professionals
N-Vanillyloctanamide, a capsaicinoid, requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides detailed procedures for the proper disposal of this compound in research and drug development settings.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This compound is a potent irritant, and proper PPE is the first line of defense against exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile rubber gloves are recommended. Always wash hands after removing gloves.[1]
-
Body Protection: A fully-buttoned lab coat should be worn.[1]
All handling of pure this compound or concentrated solutions should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[1][2] If handling outside of a fume hood is unavoidable, an approved and certified respirator is required.[1]
II. Disposal Procedures for this compound
The proper disposal method for this compound depends on its concentration and form (pure substance, solution, or contaminated materials).
Pure this compound and Concentrated Solutions (>1%)
Pure this compound and solutions with a concentration greater than 1% (1000 ppm) must be treated as dangerous/hazardous waste.[1]
Step-by-Step Disposal Protocol:
-
Containerization: Collect the waste in a sealable and compatible chemical waste container.[1]
-
Labeling: Attach a completed Dangerous Waste label to the container as soon as the first waste is added.[1]
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from heat or ignition sources and incompatible materials.[1]
-
Collection: When the container is full or no longer in use, arrange for chemical waste collection through your institution's Environmental Health and Safety (EHS) office by completing a Chemical Collection Request Form.[1]
Dilute Solutions (<1%)
Solutions containing less than 1% this compound may be eligible for drain disposal, depending on local regulations.[1] Always consult your institution's EHS guidelines and local wastewater regulations before proceeding.
Procedure for Drain Disposal (if permissible):
-
Verification: Confirm with your EHS office that drain disposal of dilute capsaicinoid solutions is permitted.
-
Dilution: Ensure the concentration is below the acceptable limit.
-
Flushing: Slowly pour the solution down the drain with copious amounts of cold running water.[3]
-
Continued Flushing: Allow the water to run for several minutes after the solution has been poured to ensure it is fully flushed through the plumbing system.[4]
Empty Containers
Empty containers that held this compound must also be managed as dangerous waste, as they can retain residual amounts of the chemical.[1]
Spill Cleanup
In the event of a spill, the primary goal is to prevent the formation of airborne dust.
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.[2]
-
Containment: Wet absorbent material and gently wipe up the spilled powder or solution to avoid aerosolization.[2]
-
Collection: Place the contaminated absorbent material into a suitable container for hazardous waste disposal.[2]
-
Decontamination: Thoroughly clean the surface with water to remove any residual contamination.[2]
-
Disposal: Dispose of all cleanup materials as hazardous waste.[2]
III. Quantitative Data Summary
The available safety data sheets and handling documents do not provide a range of quantitative data suitable for a comparative table. The primary threshold identified is the concentration for determining the disposal method.
| Parameter | Value | Guidance |
| Concentration for Hazardous Waste Disposal | > 1% (1000 ppm) | Must be collected for chemical waste disposal.[1] |
| Concentration for Potential Drain Disposal | < 1% | Permissibility is subject to local regulations.[1] |
IV. Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-Vanillyloctanamide
This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of N-Vanillyloctanamide, a capsaicin analog. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research activities.
Health Hazard Summary
This compound is a potent chemical irritant that can cause significant adverse health effects upon exposure. It is classified as toxic if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[1][2] All personnel must be thoroughly familiar with the hazards and proper handling procedures before working with this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1][2][3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent direct contact with this compound. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles with a full seal are required.[3] A face shield should be used in situations with a higher risk of splashing.
-
Hand Protection: Nitrile gloves are essential for protecting the skin from the oily substance.[4] Given that the material can cause skin sensitization, care must be taken when removing gloves to avoid any skin contact.[3]
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.
-
Respiratory Protection: All handling of this compound that may generate dust or aerosols must be conducted inside a certified chemical fume hood.[5] If there is a risk of inhalation outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[6]
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.
Preparation and Pre-Handling Checklist
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the manufacturer's SDS for this compound.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in proper working order.[6]
-
Assemble Materials: Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers, and place them within the chemical fume hood.
-
Work Area Decontamination: The designated work area within the fume hood should be clean and free of any unnecessary items.
Handling the Compound
-
Transfer and Weighing: All transfers and weighing of this compound powder must be performed inside a chemical fume hood to prevent the inhalation of dust particles.[5]
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Personal Contact: At all times, avoid direct contact with the substance, including inhalation.[3]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and flush the affected skin area with large amounts of soap and water for at least 15 minutes.[2][5] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air immediately.[2] If breathing is difficult or stops, provide respiratory assistance and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and contact a poison control center or physician immediately.[2][7]
-
Spill Response: For small spills (<100mg) within a fume hood, gently cover the spill with a wet absorbent material to prevent dust formation and carefully wipe it up.[5] Place all cleanup materials in a sealed container for hazardous waste disposal. For larger spills or spills outside of a fume hood, evacuate the area and contact the institution's environmental health and safety (EHS) department.[5]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and containers, in a clearly labeled, sealed, and suitable container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Disposal Procedure: Dispose of all hazardous waste through your institution's EHS department in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision-making and action steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
